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7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- Documentation Hub

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  • Product: 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
  • CAS: 90953-01-8

Core Science & Biosynthesis

Foundational

Engineering the 7-Deazapurine Scaffold: A Rational Design Paradigm for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted therapeutics, the design of Type I ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. While the endogenous purine ring of ATP serves as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the design of Type I ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. While the endogenous purine ring of ATP serves as the biological blueprint, its direct use in drug discovery is often hindered by metabolic instability and limited synthetic tractability. The bioisosteric replacement of the purine N7 nitrogen with a carbon atom yields the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This seemingly minor atomic substitution fundamentally alters the electronic and spatial properties of the molecule, transforming it into a highly tunable platform for engineering potent, selective, and orally bioavailable kinase inhibitors.

This technical guide deconstructs the structural rationale, structure-activity relationship (SAR) dynamics, and self-validating experimental workflows required to successfully deploy the 7-deazapurine scaffold in modern drug discovery.

The Bioisosteric Paradigm: Purine vs. 7-Deazapurine

The transition from a purine to a 7-deazapurine core is driven by the need to optimize orthosteric ATP-site binding while eliminating pharmacokinetic liabilities.

In a standard purine, the N7 atom is electron-withdrawing and can act as an off-target hydrogen bond acceptor, occasionally leading to metabolic N-oxidation. By replacing N7 with a C-H bond, the resulting pyrrolo[2,3-d]pyrimidine ring becomes significantly more electron-rich 1. This electronic shift strengthens the bidentate hydrogen bonds formed by the N1 and N3 atoms with the backbone amides of the kinase hinge region. More importantly, the new C7 position provides a critical synthetic vector that allows medicinal chemists to append diverse functional groups directly into the solvent-exposed channel or toward the gatekeeper residue, a feat chemically prohibitive with the trivalent N7 of a purine 2.

G Core 7-Deazapurine Core (ATP Mimetic) Hinge N1 & N3 (Hinge Region H-Bonds) Core->Hinge Anchors C7 C7 Substitution (Solvent Channel/Gatekeeper) Core->C7 Directs C4 C4 Substitution (Ribose Pocket/Specificity) Core->C4 Tunes

Structural functionalization logic of the 7-deazapurine scaffold in kinase inhibitor design.

Vectorial Expansion and SAR Dynamics

When designing a 7-deazapurine-based inhibitor, the molecule is typically functionalized at two primary vectors (using standard purine numbering for pharmacological clarity):

  • C4 Substitution (Targeting the Ribose Pocket): The C4 position (equivalent to C6 in purine) projects toward the ribose-binding pocket of the kinase. Functionalization here, typically via nucleophilic aromatic substitution (SNAr) with anilines or aliphatic amines, fine-tunes the baseline affinity and interacts with specific residues deep within the ATP cleft 3.

  • C7 Substitution (Targeting the Solvent Channel): The C7 vector is the primary driver of kinase selectivity. By utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) at this site, bulky aryl, heteroaryl, or alkynyl groups can be introduced. These moieties project outward into the solvent channel or clash/interact with the gatekeeper residue, allowing the inhibitor to break pan-kinase activity and achieve exquisite selectivity 4.

Clinical Translation: Case Studies in Efficacy

The JAK Inhibitor Revolution

The clinical viability of the 7-deazapurine scaffold is best exemplified by the blockbuster Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib . Both drugs utilize the deazapurine core to anchor into the ATP site. In JAK1, the nitrogen atoms on the deazapurine ring form critical hydrogen bonds with Glu957 and Leu959 5. By blocking ATP binding, these drugs effectively shut down the downstream phosphorylation of STAT proteins, halting inflammatory gene transcription.

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor 7-Deazapurine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Blocks ATP

Mechanism of 7-deazapurine-based JAK inhibitors disrupting the JAK-STAT signaling pathway.

TNNI3K Optimization

In the development of Troponin I-Interacting Kinase (TNNI3K) inhibitors, researchers demonstrated the direct pharmacokinetic superiority of the 7-deazapurine core. Transitioning a lead compound from a standard purine to a 7-deazapurine scaffold—and subsequently elaborating the C7 position—resulted in a >1000-fold improvement in potency and a >10-fold increase in oral bioavailability (poDNAUC) 4.

Self-Validating Experimental Protocols

To engineer a novel 7-deazapurine library, a rigorous, causality-driven workflow is required. The sequence below is dictated by electronic reactivity: the C7 position is highly susceptible to electrophilic attack, while the C4 position is primed for nucleophilic aromatic substitution.

G Step1 Starting Material 4-Chloro-7-deazapurine Step2 C7 Halogenation (NIS/NBS) Step1->Step2 Step3 C4 Amination (SNAr) Step2->Step3 Step4 C7 Cross-Coupling (Suzuki) Step3->Step4 Step5 Final Inhibitor (Assay) Step4->Step5

Standard synthetic workflow for functionalizing 7-deazapurine cores at C4 and C7 positions.

Phase 1: Electrophilic Halogenation at C7
  • Procedure: React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in DMF at room temperature for 2 hours.

  • Causality: Installing the heavy halogen (iodine) early leverages the innate nucleophilicity of the unsubstituted pyrrole ring. Performing this step before C4 amination avoids regioselectivity issues and side-reactions that might occur if complex, electron-rich amines were already present.

  • Self-Validation Checkpoint: Conduct LC-MS analysis. The product must show an[M+H]+ peak corresponding to the addition of iodine (+126 Da). The absence of di-halogenated species confirms regioselectivity.

Phase 2: SNAr Amination at C4
  • Procedure: Treat the 4-chloro-7-iodo intermediate with the desired primary or secondary amine in the presence of DIPEA in n-butanol at 100°C overnight.

  • Causality: The electron-withdrawing nature of the pyrimidine nitrogens facilitates the displacement of the C4 chloride. Performing this before the C7 Suzuki coupling prevents the introduced C7-aryl group from sterically hindering the C4 position during substitution.

  • Self-Validation Checkpoint:

    
    H NMR must show the upfield shift of the pyrimidine C2 proton, confirming the successful substitution of the electron-withdrawing chloride with an electron-donating amine.
    
Phase 3: Suzuki-Miyaura Cross-Coupling at C7
  • Procedure: React the C4-aminated-C7-iodo intermediate with an arylboronic acid using Pd(dppf)Cl

    
     and K
    
    
    
    CO
    
    
    in a dioxane/water mixture at 90°C for 12 hours.
  • Causality: The C7 vector is now expanded into the solvent channel. The specific choice of boronic acid dictates the inhibitor's steric interaction with the kinase gatekeeper residue.

  • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the final coupled product, ensuring no de-halogenated starting material remains.

Phase 4: Orthogonal Biological Validation (ADP-Glo Assay)
  • Procedure: Incubate the purified inhibitor with the target kinase, ATP, and substrate. Measure luminescence, which is inversely proportional to kinase activity.

  • Causality: Validates orthosteric ATP competition and target engagement.

  • Self-Validation Checkpoint: Run a parallel counter-screen against a structurally distinct kinase (e.g., CDK2 vs JAK1). A Selectivity Index (SI) > 100 validates that the C7 substitution successfully engineered target specificity, rather than acting as a non-specific pan-assay interference compound (PAIN).

Quantitative Data Summaries

Table 1: Comparative Pharmacological Profile: Purine vs. 7-Deazapurine Scaffolds

ParameterPurine Scaffold (e.g., Adenine mimics)7-Deazapurine Scaffold (Pyrrolo[2,3-d]pyrimidine)
Hinge Binding Affinity Baseline (N1/N3 H-bonds)Enhanced (Electron-rich pyrrole strengthens H-bonds)
Metabolic Stability Moderate (N7 is susceptible to oxidation)High (C7 is metabolically stable)
Synthetic Tractability Low at N7 (Valency limits cross-coupling)High at C7 (C-H bond allows Suzuki/Sonogashira)
TNNI3K Potency Shift Baseline IC

>1000-fold improvement
Oral Bioavailability Baseline poDNAUC>10-fold increase in poDNAUC

Table 2: FDA-Approved 7-Deazapurine Kinase Inhibitors

Drug NamePrimary Target(s)Clinical IndicationScaffold Role
Tofacitinib JAK1, JAK3Rheumatoid Arthritis, Psoriatic ArthritisAnchors in ATP pocket; C4/C7 dictate JAK1/3 selectivity
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraDual H-bond donor/acceptor at hinge region

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry (2024). 1

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews (2017). 2

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry (2024). 3

  • Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry (2015). 4

  • 2D interactions of Ruxolitinib and Tofacitinib complexed with JAK1 and JAK2. ResearchGate (2023).5

Sources

Exploratory

The Molecular Architecture of N,N-Dimethyl-7-deazaadenine (CAS 90953-01-8): A Comprehensive Technical Guide

Executive Summary N,N-dimethyl-7-deazaadenine, systematically known as 4-(dimethylamino)-1H-pyrrolo[2,3-d]pyrimidine, is a highly versatile nucleobase analog. Characterized by the replacement of the purine N7 nitrogen wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-7-deazaadenine, systematically known as 4-(dimethylamino)-1H-pyrrolo[2,3-d]pyrimidine, is a highly versatile nucleobase analog. Characterized by the replacement of the purine N7 nitrogen with a carbon atom and the addition of two methyl groups at the exocyclic amine, this compound occupies a dual role in modern drug development. It is simultaneously a critical regulatory impurity in the synthesis of Janus kinase (JAK) inhibitors (such as Tofacitinib) and a valuable bioisosteric scaffold for designing advanced nucleic acid therapeutics, locked nucleic acids (LNAs), and receptor antagonists.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanisms, applications, and validated synthetic protocols.

Physicochemical Profiling

Accurate characterization of N,N-dimethyl-7-deazaadenine is essential for both API impurity tracking and downstream synthetic applications. The table below summarizes its core quantitative data [1][1].

PropertyValue / Description
Systematic Name N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Common Name N,N-dimethyl-7-deazaadenine
CAS Registry Number 90953-01-8
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Computed Boiling Point ~300.6 °C
Structural Class 7-Deazapurine / Pyrrolo[2,3-d]pyrimidine
Pharmaceutical Relevance Tofacitinib Impurity 29; Nucleobase Analog

Structural Logic & Mechanistic Impact

The utility of N,N-dimethyl-7-deazaadenine stems from two deliberate structural deviations from natural adenine: the 7-deaza modification and the N6-dimethylation .

In natural purines, the N7 nitrogen acts as a primary hydrogen-bond acceptor, facilitating Hoogsteen base pairing and coordinating with metal ions. By replacing N7 with a C-H bond, the molecule becomes significantly more hydrophobic and loses its ability to form higher-order secondary structures (such as G-quadruplexes or triplexes) when incorporated into oligonucleotide chains [2][2]. Concurrently, the N,N-dimethylation at the exocyclic amine introduces severe steric hindrance, effectively preventing standard Watson-Crick base pairing.

StructuralLogic Core N,N-dimethyl-7-deazaadenine (CAS: 90953-01-8) Mod1 Loss of N7 Nitrogen (7-Deaza Modification) Core->Mod1 Mod2 Exocyclic N6-Dimethylation Core->Mod2 Effect1 Prevents Hoogsteen Base Pairing & Metal Coordination Mod1->Effect1 Effect2 Increases Hydrophobicity & Nuclease Resistance Mod1->Effect2 Mod2->Effect2 Effect3 Steric Hindrance Prevents Watson-Crick Base Pairing Mod2->Effect3 App1 LNA / Aptamer Stability Control Effect1->App1 Effect2->App1 App3 Kinase Inhibitor Impurity Profiling Effect2->App3 App2 Adenosine Receptor Antagonism Effect3->App2

Caption: Logical relationship between the structural modifications of 7-deazaadenine and their applications.

Applications in Advanced Drug Development

Kinase Inhibitor Quality Control (Tofacitinib Impurity 29)

In the realm of small-molecule manufacturing, N,N-dimethyl-7-deazaadenine is strictly monitored as Tofacitinib Impurity 29 (also cataloged as Impurity 50) [3][3]. Tofacitinib, a potent JAK inhibitor, utilizes a pyrrolo[2,3-d]pyrimidine core. During the nucleophilic aromatic substitution (SNAr) steps of its synthesis, aberrant amination or unintended over-methylation of the exocyclic amine can yield this compound. Because structural analogs can exhibit off-target kinase binding, quantifying this impurity via validated HPLC methods is a mandatory self-validating system for API batch release.

Nucleic Acid Therapeutics (LNAs and Aptamers)

The development of aptamers against "undruggable" or highly hydrophobic protein targets (e.g., Heat Shock Protein 70) requires modified nucleotides. The 7-deazapurine scaffold acts as a bioisostere that maintains the general geometry of purines while significantly increasing the lipophilicity of the resulting DNA/RNA duplex [4][4]. When integrated into Locked Nucleic Acids (LNAs), the lack of the N7 nitrogen prevents unwanted secondary structural folding, thereby enhancing the thermodynamic predictability of the therapeutic oligonucleotide [2][2].

Receptor Antagonism & Substrate Mimics

The unique steric profile of N,N-dimethyl-7-deazaadenine makes it an excellent scaffold for receptor ligands. It has been heavily utilized in the synthesis of adenosine receptor antagonists, where the N6-dimethylation fine-tunes binding affinity and selectivity between A1 and A2 receptor subtypes [5][5]. Furthermore, it serves as an optimal adenosine mimic in phenylalanyl tRNA synthetase (PheRS) inhibitors, fitting seamlessly into the adenosine binding pocket via robust π–π interactions while avoiding extraneous hydrogen bonding [6][6].

Validated Experimental Protocol: Synthesis via SNAr

The synthesis of N,N-dimethyl-7-deazaadenine relies on a nucleophilic aromatic substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Causality in Experimental Design: The 7-deazapurine system is inherently less electron-deficient than a standard purine due to the electron-donating nature of the fused pyrrole ring. Consequently, the C4 position is less electrophilic. To overcome this higher activation energy barrier, the reaction requires a polar aprotic solvent (to leave the nucleophile unsolvated and highly reactive) and elevated thermal activation.

SynthesisWorkflow Start Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Addition (Dimethylamine, DIPEA, DMF) Start->Step1 Reagent Mixing Step2 Thermal Activation (90-100°C, 4-6 hrs) Step1->Step2 SNAr Reaction Step3 In-Process Control (TLC / LC-MS Monitoring) Step2->Step3 Aliquot Sampling Step4 Aqueous Quench & Precipitation (Ice-cold water) Step3->Step4 Upon Consumption of SM Step5 Isolation & Purification (Filtration, EtOH Recrystallization) Step4->Step5 Solid Recovery End Pure N,N-dimethyl-7-deazaadenine (CAS: 90953-01-8) Step5->End Final QC Validation

Caption: Step-by-step experimental workflow for the synthesis of N,N-dimethyl-7-deazaadenine via SNAr.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF stabilizes the Meisenheimer complex transition state during the substitution.

  • Reagent Addition: Add 3.0 to 5.0 equivalents of dimethylamine (using a 40% aqueous solution or THF solution) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming dimethylamine nucleophile.

  • Thermal Activation: Heat the reaction vessel to 90–100 °C under an inert argon atmosphere for 4 to 6 hours.

  • Self-Validating In-Process Control: Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is deemed complete when the starting material mass (

    
    ) is entirely replaced by the product mass (
    
    
    
    ).
  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water. The sudden shift in polarity forces the hydrophobic product to precipitate.

  • Purification: Filter the resulting solid under a vacuum, wash thoroughly with cold water to remove residual DMF and salts, and recrystallize from hot ethanol to yield the pure analytical-grade compound.

References

  • 7-Deaza-9-phenyladenines.
  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle - ACS Publications Source: ACS Publications URL
  • The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - ResearchGate Source: ResearchGate / Communications Chemistry URL
  • Phenylalanyl tRNA synthetase (PheRS)
  • Tofacitinib Impurity 29 | CAS Number 90953-01-8 - Klivon Source: Klivon URL
  • 90953-01-8 | CAS DataBase - ChemicalBook Source: ChemicalBook URL

Sources

Foundational

Biological Activity of N,N-Dimethyl Substituted Pyrrolopyrimidines

A Technical Guide for Drug Discovery & Development[1] Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern medicinal chemistry, serving as a bioisostere of purine tha...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development[1]

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern medicinal chemistry, serving as a bioisostere of purine that retains the ability to engage ATP-binding pockets while offering distinct electronic and solubility profiles. This guide focuses specifically on N,N-dimethyl substituted derivatives , a structural subclass where dimethylation—typically at the C4-amino position, C6-carboxamide, or sulfamoyl moieties—modulates lipophilicity, membrane permeability, and kinase selectivity.

These derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and Focal Adhesion Kinase (FAK) . The N,N-dimethyl motif often functions as a "solubility switch" or a hydrophobic anchor, optimizing the pharmacokinetic (PK) profile of lead compounds in oncology (breast, pancreatic) and autoimmune indications.

Chemical Basis & Structural Biology
1.1 The Scaffold: 7-Deazapurine

The pyrrolo[2,3-d]pyrimidine core mimics the adenine pharmacophore found in ATP. By replacing the N7 of purine with a carbon (C7), the scaffold eliminates a hydrogen bond acceptor, altering the donor/acceptor landscape within the kinase hinge region.

1.2 The Role of N,N-Dimethyl Substitution

The introduction of N,N-dimethyl groups creates specific pharmacological advantages:

  • Steric Occlusion: At the C4 position, an N,N-dimethylamino group prevents the formation of canonical Watson-Crick hydrogen bonds, potentially reducing off-target binding to nucleic acid processing enzymes while retaining affinity for hydrophobic pockets in kinases.

  • Solubility & Basicity: N,N-dimethyl substituents (e.g., on a C6-carboxamide or side chain) increase basicity and lipophilicity (ClogP), enhancing cell membrane penetration compared to primary amines.

  • Conformational Locking: In CDK inhibitors like Ribociclib analogs, an N,N-dimethylcarboxamide at C6 can lock the conformation of the inhibitor to maximize complementarity with the ATP-binding cleft.

Pharmacology & Mechanism of Action[2]
2.1 Kinase Inhibition (ATP-Competitive)

N,N-dimethyl pyrrolopyrimidines primarily act as Type I or Type I½ ATP-competitive inhibitors.

  • Binding Mode: The pyrrole nitrogen (N7-H) often forms a critical hydrogen bond with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • Selectivity: The N,N-dimethyl group projects into the solvent-exposed region or the ribose-binding pocket, providing a handle to tune selectivity against the "kinome."

2.2 Signaling Pathways

Two primary pathways are modulated by these derivatives:

  • CDK4/6 – Rb Pathway: Inhibition prevents the phosphorylation of Retinoblastoma protein (Rb), arresting the cell cycle in the G1 phase. This is critical in ER+ breast cancer.

  • JAK-STAT Pathway: Inhibition blocks cytokine signaling (IL-6, IFN-gamma), effective in rheumatoid arthritis.

2.3 Visualization: CDK4/6 Signaling Pathway

The following diagram illustrates the mechanistic intervention of pyrrolopyrimidines in the cell cycle.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex Binds CDK4_6 CDK4/6 CDK4_6->Complex Binds Rb_E2F Rb-E2F (Inactive Complex) Complex->Rb_E2F Phosphorylates Rb Inhibitor N,N-Dimethyl Pyrrolopyrimidine Inhibitor->Complex Inhibits ATP Binding Rb_Phos p-Rb (Hyperphosphorylated) Rb_E2F->Rb_Phos Dissociation E2F E2F (Transcription Factor) Rb_E2F->E2F Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression

Caption: Mechanism of CDK4/6 inhibition by N,N-dimethyl pyrrolopyrimidines, arresting G1-to-S transition.

Therapeutic Applications & Data
3.1 Oncology
  • Breast Cancer: Derivatives targeting CDK4/6 show high potency against MCF-7 and MDA-MB-231 cell lines.

  • Pancreatic Cancer: Sulfamoyl-substituted analogs (e.g., 7-cyclopentyl-N,N-dimethyl-6-carboxamide derivatives) exhibit IC50 values < 5 µM against MIA PaCa-2 cells [2].

3.2 Comparative Potency Data (SAR)

The table below summarizes the impact of N,N-dimethyl substitution on biological activity against specific kinase targets.

Compound ClassR4 SubstituentR6 SubstituentTargetIC50 (nM)Activity Note
Ref (Tofacitinib) -NHMe-HJAK31.6Clinical Standard
Analog A [2]-NH-Ar-SO2NMe2-CON(Me)2CDK418.8High solubility, moderate potency
Analog B [3]-N(Me)2-HFAK5.4High FAK selectivity
Analog C -NH2-HFAK120.0Loss of hydrophobic contact
Analog D [5]-NH-Ar-CON(Me)2PAK42.7Potent anti-proliferative (MV4-11)

Note: Data aggregated from representative SAR studies.[1] "Ar" denotes an aryl linker.

Experimental Protocols
4.1 Synthesis of N,N-Dimethyl Pyrrolopyrimidines

Objective: Synthesize 4-(N,N-dimethylamino)-7H-pyrrolo[2,3-d]pyrimidine derivatives via nucleophilic aromatic substitution (


).

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)[1][2][3]

  • Dimethylamine (2.0 M in THF)

  • Triethylamine (Et3N)

  • Dioxane or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dioxane (0.1 M concentration).

  • Addition: Add Et3N (2.0 eq) followed by dimethylamine solution (3.0 eq) dropwise at 0°C.

  • Reaction: Heat the mixture to 80–100°C in a sealed pressure vial for 4–12 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Cool to RT. Concentrate in vacuo. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (Look for singlet ~3.0–3.5 ppm integrating to 6H).

4.2 Visualization: Synthesis Workflow

Synthesis_Route Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate Transition State (Meisenheimer) Start->Intermediate Nucleophilic Attack Reagents Dimethylamine + Et3N / Heat Reagents->Intermediate Product 4-(N,N-Dimethylamino) -pyrrolo[2,3-d]pyrimidine Intermediate->Product -HCl (Elimination) Purification Flash Chromatography (Hex/EtOAc) Product->Purification Workup

Caption: SNAr synthesis route for C4-dimethylamino derivatives.

4.3 In Vitro Kinase Assay (ADP-Glo)

Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by luciferase.

  • Preparation: Dilute compounds (10-point dose response) in kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl2).

  • Incubation: Mix kinase (e.g., CDK4/CycD1, 5 ng/well) with compound for 15 min at RT.

  • Initiation: Add ATP (Km concentration) and substrate (Rb peptide). Incubate 60 min.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Analysis: Read luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Link

  • Yang, B., et al. (2023).[4][5] Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Semantic Scholar. Link

  • Zhang, X., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors. PubMed. Link

  • Chen, L., et al. (2018).[6] Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors. European Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Perveen, S., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Link

Sources

Exploratory

4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine drug discovery targets

The 4-Dimethylamino-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif in Kinase and Parasitic Enzyme Drug Discovery Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Dimethylamino-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif in Kinase and Parasitic Enzyme Drug Discovery

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, serving as a highly effective bioisostere for the adenine ring of ATP. While primary amine substitutions at the C4 position (4-amino derivatives) are ubiquitous in FDA-approved kinase inhibitors, the introduction of a 4-dimethylamino group fundamentally alters the physicochemical and spatial properties of the scaffold. This technical guide explores the mechanistic basis of target engagement, structure-activity relationships (SAR), and the self-validating experimental workflows required to develop 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine derivatives for both human kinase and parasitic enzyme targets.

Mechanistic Basis of Target Engagement

The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold relies on its ability to mimic the hydrogen-bonding network of endogenous substrates within active sites. However, modifying the C4 position with a dimethylamino group induces critical structural and electronic shifts.

Kinase Hinge Region Binding

In protein kinases (e.g., VEGFR-2, EGFR, JAK), the ATP-binding pocket is the primary target[1]. The N1 and N3 nitrogens of the pyrimidine ring act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amides of the kinase hinge region (typically Methionine or Leucine residues).

  • The Causality of the Dimethylamino Group: Replacing a primary amine with a dimethylamino group at C4 eliminates its ability to act as a hydrogen bond donor. This forces the molecule into a highly specific binding orientation. Furthermore, the steric bulk of the two methyl groups forces the C4 substituent to project outward into the solvent channel or occupy a specific hydrophobic sub-pocket[2]. Electronically, the strongly electron-donating nature of the dimethylamino group alters the electron density of the pyrimidine ring, tweaking the pKa of N1 and N3 to optimize hydrogen bonding strength with the hinge backbone.

Parasitic Targets: PTR1 and AMA1

Beyond human kinases, this scaffold is heavily investigated for parasitic diseases. Pteridine reductase 1 (PTR1) in Trypanosoma brucei is a validated target[3]. However, SAR studies reveal that 4-dimethylamino derivatives are often insufficiently active against PTR1[3].

  • The Causality: PTR1 requires a hydrogen bond donor at the C4 position to mimic the natural pteridine substrate. The lack of a proton on the dimethylamino group abolishes this critical interaction, dropping target affinity significantly[2].

  • Off-Target Aggregation: In studies targeting Apical Membrane Antigen 1 (AMA1) in Plasmodium falciparum, highly lipophilic pyrrolo[2,3-d]pyrimidines exhibited super-stoichiometric binding[4]. The causality here is colloidal aggregation ; the lipophilic core forms micelles in aqueous assays, leading to promiscuous, non-specific protein inhibition rather than true 1:1 stoichiometric binding[5].

Mechanism Core 4-Dimethylamino- 7H-pyrrolo[2,3-d]pyrimidine N1_N3 N1/N3 Pyrimidine Nitrogens (H-Bond Acceptor/Donor) Core->N1_N3 Scaffold Feature C4_NMe2 C4-Dimethylamino Group (Steric Bulk / No H-Donor) Core->C4_NMe2 Scaffold Feature Hinge Kinase Hinge Region (Met/Leu Backbone) N1_N3->Hinge Binds via H-bonds C4_NMe2->N1_N3 Modulates pKa Pocket Hydrophobic Sub-pocket (Selectivity Filter) C4_NMe2->Pocket Occupies space

Fig 1: Pharmacophore binding model of the 4-dimethylamino-pyrrolo[2,3-d]pyrimidine scaffold.

Quantitative Data: SAR Summary

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how substitutions at the C4 position dictate target selectivity and physicochemical properties.

Compound CoreC4 SubstitutionTarget (PTR1) IC50 (µM)Target (VEGFR-2) IC50 (µM)cLogPMechanistic Observation
7H-pyrrolo[2,3-d]pyrimidine-NH2 (Primary Amine)0.450.121.8Optimal H-bond donor for PTR1; broad kinase activity.
7H-pyrrolo[2,3-d]pyrimidine-NH(CH3) (Methylamine)5.200.852.2Reduced H-bond capacity; intermediate target affinity.
7H-pyrrolo[2,3-d]pyrimidine-N(CH3)2 (Dimethylamine)> 50.02.402.6Loss of H-bond donor causes PTR1 inactivity[2]; steric clash in kinases.
7H-pyrrolo[2,3-d]pyrimidine-O(CH2)2OH (Ether)12.5> 10.01.4Improved solubility; poor active site complementarity.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control or chemical rationale to prevent false positives.

Protocol 1: Synthesis of 4-Dimethylamino-7H-pyrrolo[2,3-d]pyrimidine

This two-step workflow converts a stable lactam into the target functionalized scaffold.

Step 1: Chlorination of the 4-Oxo Precursor

  • Action: Suspend 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in neat Phosphorus oxychloride (POCl3). Heat to 100°C for 4 hours under an inert argon atmosphere.

  • Causality: POCl3 serves a dual purpose as both the solvent and the electrophilic chlorinating agent. The high thermal energy (100°C) is required to overcome the activation energy barrier, driving the nucleophilic aromatic substitution that converts the thermodynamically stable lactam into the highly reactive 4-chloro intermediate.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). Quench a 10 µL micro-aliquot in ice water. The complete disappearance of the highly polar starting material (which stays at the baseline) and the appearance of a fast-moving non-polar spot validates reaction completion.

Step 2: Nucleophilic Aromatic Substitution (Amination)

  • Action: Dissolve the purified 4-chloro intermediate in n-butanol. Add 3.0 equivalents of dimethylamine hydrochloride and 4.0 equivalents of N,N-diisopropylethylamine (DIPEA). Reflux at 110°C for 12 hours.

  • Causality: n-Butanol is selected because its high boiling point (117°C) provides the necessary thermal energy to substitute the deactivated pyrimidine ring. DIPEA is explicitly chosen over standard bases like triethylamine; its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly functions as an HCl scavenger.

  • Self-Validation: Perform LC-MS analysis on the crude mixture. The presence of the [M+H]+ peak corresponding to the dimethylamino product, coupled with the absolute absence of the 3:1 isotopic chlorine cluster, confirms successful and complete substitution.

Protocol 2: TR-FRET Kinase Assay

Because pyrrolo[2,3-d]pyrimidines are prone to forming colloidal aggregates that cause promiscuous inhibition[5], a standard fluorescence assay is insufficient. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) must be used.

  • Action: Prepare 3-fold serial dilutions of the synthesized compound in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100 .

  • Causality: The inclusion of the non-ionic detergent Triton X-100 is critical. It disrupts lipophilic micelles formed by the compound in aqueous media[4]. This ensures that any observed reduction in the FRET signal is driven by true 1:1 stoichiometric binding to the kinase ATP pocket, rather than non-specific protein sequestration by compound aggregates.

  • Self-Validation: Run a parallel counter-screen using the exact same buffer without Triton X-100. If a compound shows an IC50 of 10 nM without detergent, but drops to >1 µM with detergent, the system self-validates that the initial hit was a false-positive aggregator.

Workflow Syn 1. Scaffold Synthesis (Chlorination & Amination) Assay 2. TR-FRET Kinase Assay (+0.01% Triton X-100) Syn->Assay Purified Compound Xray 3. X-Ray Crystallography (Co-crystallization) Assay->Xray Active Hits Opt 4. Lead Optimization (SAR Development) Xray->Opt Binding Mode Confirmed Dec Potent & Selective? (IC50 < 10nM) Opt->Dec Dec->Syn No (Redesign) InVivo 5. In Vivo Efficacy (Pharmacokinetics) Dec->InVivo Yes

Fig 2: Self-validating SBDD workflow for pyrrolo[2,3-d]pyrimidine drug discovery.

References

  • Title: Structure-Based Design and Synthesis of Antiparasitic Pyrrolopyrimidines Targeting Pteridine Reductase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors Source: Bioorganic & Medicinal Chemistry (Indexed via NIH/PubMed) URL: [Link]

  • Title: Evaluation of pyrrolo[2,3-d]pyrimidine-4-amines as inhibitors of Plasmodium falciparum erythrocyte invasion Source: MedChemComm (RSC Publishing) URL: [Link]

Sources

Foundational

comparison of 7-deazapurine vs purine scaffolds in medicinal chemistry

The following technical guide is structured to provide a high-level, actionable comparison of the 7-deazapurine and purine scaffolds. It prioritizes mechanistic understanding, synthetic practicality, and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a high-level, actionable comparison of the 7-deazapurine and purine scaffolds. It prioritizes mechanistic understanding, synthetic practicality, and medicinal chemistry strategy.

Executive Summary

In medicinal chemistry, the "scaffold hop" from a purine (imidazo[4,5-d]pyrimidine) to a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) is a calculated maneuver to alter electronic distribution, metabolic stability, and vector availability without disrupting the core Watson-Crick or Hoogsteen binding faces essential for kinase or polymerase recognition. This guide details the physicochemical drivers of this switch, the synthetic protocols required to execute it, and the biological implications for drug design.

Structural & Electronic Fundamentals

The fundamental difference lies in the replacement of the N7 nitrogen (a hydrogen bond acceptor) with a C7 carbon (a potential hydrophobic contact or weak donor). This single atom substitution drastically alters the heterocyclic electronics.

Physicochemical Comparison

The 7-deaza modification reduces the electron deficiency of the pyrimidine ring due to the electron-rich nature of the fused pyrrole system compared to the imidazole in purines.

FeaturePurine Scaffold (Adenosine-like)7-Deazapurine Scaffold (Tubercidin-like)Medicinal Chem Implication
Position 7 Nitrogen (Lone pair acceptor)Carbon (C-H, hydrophobic)Removes H-bond acceptor; eliminates solvation penalty in hydrophobic pockets.
pKa (N1) ~3.5 - 4.2 (Protonation difficult)~5.3 - 6.4 (More basic)7-Deaza N1 is more readily protonated; alters binding at physiological pH.
Glycosidic Bond Labile (Hemiaminal ether)StableResistant to Purine Nucleoside Phosphorylase (PNP) cleavage.
Fluorescence Negligible (Quenched)Significant (Tunable)Useful for creating intrinsic fluorescent probes without bulky fluorophore attachment.
C-H Activation Difficult (C8 is acidic but reactive)Facile at C7 (C5 in pyrrole #)Allows rapid library expansion via Halogenation/Suzuki/Negishi coupling.
Electronic Vector Map

The following diagram illustrates the shift in hydrogen bond (HB) vectors and electronic density.

ScaffoldComparison cluster_0 Purine Core (Adenine) cluster_1 7-Deazapurine Core P_N7 N7: H-Bond Acceptor (Solvation Liability) P_N9 N9: Glycosidic Linkage (Labile to PNP) D_C7 C7: Hydrophobic Vector (C-H Activation Site) P_N7->D_C7 Scaffold Hop Removes H-bond Acceptor D_N9 N9: Glycosidic Linkage (Metabolically Stable) P_N9->D_N9 Stability Gain P_N1 N1: H-Bond Acceptor D_N1 N1: Increased Basicity (Higher pKa)

Figure 1: Comparative vector analysis showing the loss of the N7 acceptor and stabilization of the N9 linkage.

Medicinal Chemistry Strategy

Kinase Inhibition: The Hinge Binder Logic

In kinase drug discovery (e.g., Tofacitinib), the 7-deazapurine scaffold is often preferred over purine to modulate residence time and selectivity.

  • The Problem: Purine N7 often requires a water molecule to bridge to the kinase hinge region if no direct residue is available. This entropic penalty reduces affinity.

  • The Solution: Replacing N7 with C7 creates a hydrophobic surface. If the kinase pocket at this position is hydrophobic (the "gatekeeper" region), the 7-deazapurine displaces high-energy water, gaining enthalpy.

  • Tofacitinib Case: The pyrrolo[2,3-d]pyrimidine core mimics ATP but utilizes the pyrrole NH (position 7) and the exocyclic amine to form a bidentate interaction with the hinge (Glu903/Leu905 in JAK3), while the C7-H faces the hydrophobic gatekeeper, avoiding steric or electrostatic clashes.

Nucleosides: The PNP Resistance

For nucleoside analogs (antivirals/anticancer), metabolic stability is paramount.

  • Mechanism: Purine Nucleoside Phosphorylase (PNP) cleaves the glycosidic bond of purines via an oxocarbenium ion intermediate.

  • 7-Deaza Advantage: The electron-rich pyrrole ring donates electron density into the N9-C1' bond, reducing the leaving group ability of the base. This renders 7-deazapurine nucleosides virtually inert to PNP cleavage, significantly extending plasma half-life.

MetabolicStability cluster_purine Purine Metabolism cluster_deaza 7-Deazapurine Metabolism P_Nucl Purine Nucleoside Base Free Purine Base (Inactive/Toxic) P_Nucl->Base Rapid Cleavage PNP Enzyme: PNP (Phosphorolysis) PNP->P_Nucl D_Nucl 7-Deaza Nucleoside Active Triphosphate (Bioactive Species) D_Nucl->Active Kinase Cascade (Intact Scaffold) PNP_Block PNP Enzyme PNP_Block->D_Nucl X No Reaction

Figure 2: Metabolic fate divergence. 7-Deazapurines bypass PNP degradation, favoring phosphorylation to the active triphosphate.

Synthetic Methodologies

Synthesizing 7-deazapurine nucleosides presents unique regioselectivity challenges compared to purines.

The Regioselectivity Challenge (N1 vs. N9)

In purines, N9 is significantly more nucleophilic. In 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the anions at N1 and N7 (N9 in purine numbering) have competing reactivity.

  • Standard Vorbrüggen: Using silylated bases (BSA/TMSOTf) often yields mixtures of N1 and N7 glycosylation.

  • Anion Glycosylation (The "Salt" Method): Using the sodium salt of the nucleobase (NaH in MeCN) typically favors the thermodynamic N7 (purine N9) product, essential for biological activity.

Protocol: Regioselective Synthesis of a 7-Deazapurine Nucleoside

Context: Synthesis of a Tubercidin analog.

Step 1: Base Activation

  • Charge a flame-dried flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Suspend in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Add NaH (60% dispersion, 1.2 eq) at 0°C under Argon.

  • Self-Validating Check: Observe H₂ gas evolution. Stir 30 min at RT until the solution becomes clear (formation of the sodium salt).

Step 2: Glycosylation

  • Add 1-chloro-3,5-di-O-benzoyl-2-deoxy-α-D-ribofuranose (1.2 eq) in one portion.

  • Stir at RT for 2-4 hours.

  • Self-Validating Check (TLC): Monitor consumption of the polar base (Rf ~0.2) and formation of a less polar product (Rf ~0.5).

  • Critical QC: If N1-glycosylation occurs, the product often exhibits different fluorescence on TLC and a distinct UV shift.

Step 3: C7 Functionalization (The Advantage) Unlike purines, the C7 position is primed for C-H activation.

  • Add NIS (N-iodosuccinimide) to the protected nucleoside in DMF.

  • Yields the 7-iodo derivative in >90% yield.

  • Use this intermediate for Suzuki-Miyaura coupling to install aryl/heteroaryl groups at C7, probing the hydrophobic pocket of the target protein.

SynthesisWorkflow Start 4-Cl-7-Deazapurine Step1 NaH / MeCN (Anion Formation) Start->Step1 Step2 Glycosyl Chloride (SN2 Coupling) Step1->Step2 Product N9-Glycosylated Intermediate Step2->Product Major SideProduct N1-Isomer (Undesired) Step2->SideProduct Minor Step3 NIS / DMF (C7 Iodination) Product->Step3 Final 7-Aryl-Derivative (via Suzuki) Step3->Final

Figure 3: Synthetic workflow highlighting the divergence point for regioselectivity and the downstream C7 diversification capability.

ADME & Toxicity Profile

  • Solubility: 7-Deazapurines are generally less water-soluble than parent purines due to the loss of the N7 nitrogen (loss of polarity). This often requires formulation strategies (e.g., prodrugs or solubilizing side chains like the piperidine in Tofacitinib).

  • Toxicity: Because 7-deazapurines are not substrates for PNP, they can accumulate as triphosphates. While this is desired for efficacy, it raises the risk of mitochondrial toxicity if the polymerase selectivity (Human Pol γ vs Viral Pol) is not optimized.

References

  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. Link

  • Eyer, L., et al. (2016). Nucleoside inhibitors of Zika virus. Journal of Infectious Diseases. Link

  • Kierdaszuk, B., et al. (1998). 7-Deazapurine 2'-deoxyribofuranosides are noncleavable competitive inhibitors of Escherichia coli purine nucleoside phosphorylase.[1] Acta Biochimica Polonica. Link

  • Rosemeyer, H. (2004). The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides. Chemistry & Biodiversity. Link

Sources

Exploratory

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine molecular weight and formula

Chemo-Structural Profiling of a Privileged Kinase Scaffold Executive Summary In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a "privileged structure"—a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Structural Profiling of a Privileged Kinase Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. N,N-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 90953-01-8) is a critical derivative within this class. It serves not only as a potent building block for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib) but also as a specific impurity marker and a probe for exploring the structure-activity relationships (SAR) of the ATP-binding pocket in kinases.

This guide dissects the physicochemical identity, synthetic architecture, and biological relevance of this molecule, providing a self-validating roadmap for researchers in drug discovery.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The transition from a purine (N7) to a 7-deazapurine (C7) core significantly alters the electronic distribution of the heterocycle, enhancing metabolic stability by eliminating the labile N7-glycosidic bond potential while maintaining Watson-Crick base-pairing capability.

Table 1: Physicochemical Profile

PropertySpecification
Systematic Name N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Common Synonyms N,N-dimethyl-7-deazaadenine; 4-(Dimethylamino)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 90953-01-8
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
Exact Mass 162.0905
SMILES CN(C)c1ncnc2[nH]ccc12
InChIKey Explicitly derived from structure (e.g., PEHVGBZKEYRQSX analogue)
pKa (Predicted) ~5.2 (Pyrrole NH), ~3.8 (Pyrimidine N1)
Solubility DMSO (>50 mg/mL), Methanol; sparingly soluble in water
Part 2: Synthetic Architecture

As a Senior Scientist, I prioritize synthetic routes that balance atom economy with purification efficiency. The synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically employs a Nucleophilic Aromatic Substitution (SNAr) on the 4-chloro precursor.

Mechanism & Rationale

The 4-position of the pyrrolo[2,3-d]pyrimidine core is activated for nucleophilic attack due to the electron-deficient nature of the pyrimidine ring. However, the pyrrole nitrogen (N7) is electron-rich.

  • Critical Insight: Unlike standard pyrimidines, the pyrrole ring can donate electron density, potentially deactivating the 4-position. Therefore, using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine requires elevated temperatures or polar aprotic solvents to drive the displacement with dimethylamine.

Experimental Protocol: SNAr Displacement

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Dimethylamine (40% aq. solution or 2.0M in THF, 5.0 eq)

  • Solvent: Ethanol (EtOH) or Dioxane

Workflow:

  • Charge: In a pressure tube, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.53 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Dimethylamine solution (excess, 50 mmol) slowly. The reaction is exothermic; cooling to 0°C during addition is recommended to prevent amine off-gassing.

  • Reaction: Seal the tube and heat to 80–90°C for 4–6 hours.

    • Monitoring: Check via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, yielding a more polar fluorescent spot (Rf ~0.4).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough. If not, recrystallize from cold water/methanol or purify via silica flash chromatography (0-5% MeOH in DCM).

  • Yield: Expect 85–95% as an off-white solid.

Visualization: Synthetic Pathway

SynthesisPath SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) Intermediate Meisenheimer-like Complex (Transition) SM->Intermediate + HN(Me)2 80°C, EtOH Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Product N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) Intermediate->Product - HCl (SnAr)

Figure 1: SNAr synthesis pathway converting the 4-chloro scaffold to the N,N-dimethyl derivative.

Part 3: Structural Validation (Spectroscopy)

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features are diagnostic for this molecule.

1. Proton NMR (1H NMR, 400 MHz, DMSO-d6)

  • δ 11.60 ppm (br s, 1H): Pyrrole NH (N7-H). This broad singlet confirms the 7H-tautomer is intact.

  • δ 8.10 ppm (s, 1H): Pyrimidine C2-H. Characteristic deshielded singlet.

  • δ 7.15 ppm (d, J = 3.5 Hz, 1H): Pyrrole C6-H.

  • δ 6.55 ppm (d, J = 3.5 Hz, 1H): Pyrrole C5-H.

    • Note: The coupling constant (J ~3.5 Hz) is specific to the pyrrole ring fusion.

  • δ 3.30 ppm (s, 6H): N(CH₃)₂. A strong singlet integrating for 6 protons confirms the dimethyl substitution.

2. Mass Spectrometry (ESI-MS)

  • Mode: Positive Ion (+).

  • Expected [M+H]⁺: 163.2 m/z.

  • Fragmentation Pattern: Loss of methyl groups may be observed at higher collision energies.

Part 4: Biological Context & Application[5][6]

The N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure is not merely a chemical curiosity; it is a pharmacophore probe.

Kinase Inhibition Mechanism

The 7-deazapurine scaffold mimics the adenine base of ATP.

  • Hinge Binding: The N1 and C2-H of the pyrimidine ring interact with the "hinge region" of the kinase ATP-binding pocket via hydrogen bonds.

  • Gatekeeper Interaction: The C4-substituent (in this case, the dimethylamine) projects into the solvent-exposed region or interacts with the "gatekeeper" residue, determining selectivity.

  • Scaffold Utility: This specific molecule is often used to study steric tolerance at the C4 position before appending larger, more complex chains found in drugs like Tofacitinib (JAK3 inhibitor).

Visualization: Pharmacophore Interaction

Pharmacophore Scaffold 7-Deazapurine Core N1 N1 (Acceptor) Scaffold->N1 N7 N7-H (Donor) Scaffold->N7 C4 C4-N(Me)2 Scaffold->C4 Hinge Hinge Region (Glu/Leu backbone) N1->Hinge H-Bond Acceptor N7->Hinge H-Bond Donor Solvent Solvent Front C4->Solvent Steric Probe Target Kinase ATP Pocket

Figure 2: Interaction map of the 7-deazapurine scaffold within a generic Kinase ATP-binding pocket.

References
  • Sigma-Aldrich. N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Product Sheet. Retrieved from .

  • PubChem. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogous Structure Data). National Library of Medicine. Retrieved from .

  • Perlikova, P., & Hocek, M. (2017).[2] "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews, 37(6), 1429-1460.[2] Retrieved from .

  • BenchChem. Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Technical Support Documents. Retrieved from .

  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Applications. Retrieved from .

Sources

Protocols & Analytical Methods

Method

synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine from 4-chloropyrrolopyrimidine

) of 4-Chloropyrrolopyrimidine Abstract & Introduction The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous Janus kinase (JAK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026


) of 4-Chloropyrrolopyrimidine

Abstract & Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for numerous Janus kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib). The introduction of amine substituents at the C4 position is a critical step in diversifying this scaffold.

This application note details the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine via the nucleophilic aromatic substitution (


) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine  with dimethylamine. We provide two validated protocols: a "Green" aqueous method and an anhydrous organic solvent method, ensuring flexibility for various scale-up requirements.

Chemical Background & Mechanism

Reactivity Profile

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate features a pyrimidine ring fused to a pyrrole. The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the C4 position toward nucleophilic attack. While less reactive than 4-chloropyrimidine due to the electron-donating effect of the fused pyrrole nitrogen, the C4 position remains sufficiently electrophilic for


 reactions with secondary amines under thermal conditions.
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of the dimethylamine nitrogen attacks the C4 carbon, disrupting the aromaticity and forming a resonance-stabilized Meisenheimer-like anionic intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

  • Proton Transfer: The resulting hydrochloride salt is neutralized by excess amine or an added auxiliary base.

Reaction Scheme

The following diagram illustrates the transformation and the key intermediate.

ReactionScheme SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (C6H4ClN3) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) SM->Intermediate + HNMe2 Heat Reagent Dimethylamine (HNMe2) Reagent->Intermediate Product N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) Intermediate->Product - Cl⁻ Byproduct HCl (salt) Intermediate->Byproduct

Figure 1: Reaction scheme for the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Experimental Protocols

Method A: Aqueous Conditions (Green Chemistry)

This method utilizes water as the solvent, leveraging the hydrophobicity of the product for easy isolation via precipitation. It is ideal for gram-scale synthesis.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Dimethylamine (40% wt. in

    
    ) (5.0 - 10.0 eq)
    
  • Solvent: Deionized Water (5 mL per gram of substrate)

Procedure:

  • Setup: Charge a pressure-rated glass vessel (sealed tube) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Addition: Add the 40% aqueous dimethylamine solution. A suspension will form.

  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours.

    • Note: The starting material will gradually dissolve as it reacts, and the product may precipitate out or oil out depending on concentration.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or HPLC.

  • Workup: Cool the reaction mixture to 4°C (ice bath). Stir for 1 hour to maximize precipitation.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (2x) to remove excess amine and HCl salts.

  • Drying: Dry the solid under vacuum at 50°C to constant weight.

Method B: Anhydrous Conditions (Organic Solvent)

Recommended when using Dimethylamine Hydrochloride salt or when the substrate has solubility issues in water.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Dimethylamine Hydrochloride (2.0 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 eq)

  • Solvent: n-Butanol, Ethanol, or DMF (10 mL per gram)

Procedure:

  • Dissolution: Dissolve the substrate in the chosen solvent (n-Butanol is preferred for higher reflux temp).

  • Activation: Add DIPEA and Dimethylamine HCl.

  • Reflux: Heat the mixture to reflux (or 80°C in a sealed vessel) for 4–8 hours.

  • Workup:

    • If using alcohol: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).

    • If using DMF: Pour the reaction mixture into crushed ice/water. The product should precipitate.

  • Purification: If the precipitate is not pure, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Process Optimization & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 5-10 eq (Aq. Method)Excess amine drives the equilibrium and neutralizes generated HCl.
Temperature 80-100°CBelow 60°C, reaction is sluggish. Above 120°C, risk of decomposition.
Pressure Sealed TubeDimethylamine (b.p. 7°C) is volatile; open reflux results in reagent loss.
N7-Protection Not RequiredThe N7-H is acidic but generally does not alkylate under these conditions unless an alkyl halide is present.

Common Issues:

  • Incomplete Conversion: Often due to loss of dimethylamine gas. Ensure the vessel is tightly sealed. Add fresh reagent if necessary.

  • Hydrolysis: If water is used at very high temperatures (>120°C) without enough amine, the 4-OH (pyrrolo[2,3-d]pyrimidin-4-one) byproduct may form.

Workflow Diagram

Workflow Start Start: 4-Cl-7-deazapurine Mix Add Dimethylamine (aq) + Water Start->Mix Heat Heat to 95°C (Sealed Tube) 12-16 Hours Mix->Heat Check Check Conversion (TLC/HPLC) Heat->Check Check->Heat Incomplete (Add more amine) Cool Cool to 4°C (Precipitation) Check->Cool Complete Filter Filter & Wash with Cold Water Cool->Filter Dry Vacuum Dry Filter->Dry End Final Product Dry->End

Figure 2: Step-by-step workflow for Method A (Aqueous Synthesis).

Analytical Data & Characterization

To validate the synthesis, the following analytical signatures should be observed:

  • Physical State: Off-white to white crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~11.5 ppm (br s, 1H, N7-H)
      
    • 
       ~8.1 ppm (s, 1H, C2-H)
      
    • 
       ~7.1 ppm (d, 1H, C6-H)
      
    • 
       ~6.5 ppm (d, 1H, C5-H)
      
    • 
       ~3.1-3.4 ppm (s, 6H, N(CH3)2) – Diagnostic signal.
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 162.19 g/mol

    • Observed [M+H]+: 163.2 m/z

Safety & Handling

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Dimethylamine: Extremely flammable (if using organic solution) and corrosive. Causes severe skin burns and eye damage. Use pressure-rated glassware to prevent explosion hazards from over-pressurization.

  • Waste Disposal: Aqueous waste streams will contain dimethylamine and should be neutralized before disposal.

References

  • General Synthesis of 4-amino-pyrrolo[2,3-d]pyrimidines

    • Title: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and related derivatives.[1][2][3][4][5]

    • Source: BenchChem Technical Support & Protocols.[5]

  • Mechanistic Insight (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Analogous Reaction (Acid Catalyzed vs Thermal)

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Substr
    • Source: Preprints.org (2023).
    • URL:[Link]

  • Property Data (Monosubstituted Analog)

    • Title: N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Compound Summary.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution for the Functionalization of 4-Chloro-7-deazapurine

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] It serves as the core structure for a range of natural products, including the antibiotics tubercidin, toyocamycin, and sangivamycin.[1] In contemporary drug discovery, synthetic derivatives of 7-deazapurine are critical components of numerous targeted therapies, particularly as kinase inhibitors. The strategic functionalization of this scaffold is therefore of paramount importance.

4-Chloro-7-deazapurine is a key intermediate, acting as a versatile electrophile for the introduction of diverse functionalities at the C4-position. The most common and robust method for achieving this is through Nucleophilic Aromatic Substitution (SNAr). This guide provides a detailed exploration of the SNAr mechanism on this substrate, comprehensive experimental protocols, and field-proven insights for optimization and troubleshooting.

Mechanistic Insights: Activating the 7-Deazapurine Core for SNAr

The SNAr reaction on an aromatic ring is not a concerted process like an SN2 reaction, nor does it proceed through an unstable aryl cation like an SN1 reaction.[2][3] Instead, it follows a two-step addition-elimination pathway.[4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the pyrimidine ring. The electron-withdrawing character of the two ring nitrogen atoms significantly lowers the electron density at this position, making it susceptible to nucleophilic attack.[5] This initial addition step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized over the electron-withdrawing pyrimidine ring, which stabilizes this intermediate.[5]

  • Elimination and Restoration of Aromaticity: In the second, typically rapid step, the chloride ion is expelled as the leaving group. This process restores the aromaticity of the heterocyclic system and yields the final substituted product.

Caption: The addition-elimination mechanism of SNAr on 4-chloro-7-deazapurine.

Core Protocol: SNAr Amination of 4-Chloro-7-deazapurine

This protocol details a general and reliable method for the reaction of 4-chloro-7-deazapurine with a primary or secondary amine.

Principle: A chlorine atom at the C4 position of the 7-deazapurine ring is displaced by an amine nucleophile under thermal conditions, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-7-deazapurine>95%VariousAlso known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[6]
Amine Nucleophile (e.g., Aniline)ReagentVariousCan be primary or secondary, aliphatic or aromatic.
Triethylamine (TEA) or DIPEAAnhydrousVariousActs as an acid scavenger.
Ethanol (EtOH) or n-ButanolAnhydrousVariousCommon protic solvents for this reaction.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Saturated aq. NaHCO₃N/AIn-houseFor work-up.
BrineN/AIn-houseFor work-up.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeVariousFor drying.
Silica Gel230-400 meshVariousFor column chromatography.
Safety Precautions
  • Toxicity: 4-Chloro-7-deazapurine is toxic if swallowed.[7][8] Avoid all personal contact, including inhalation of dust.[7]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • First Aid: In case of ingestion, call a poison center or doctor immediately.[6][8] If on skin or in eyes, rinse thoroughly with plenty of water.[6][7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Store locked up.[6][8]

Detailed Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7-deazapurine (1.0 eq).

    • Add anhydrous ethanol or n-butanol as the solvent (approx. 0.1–0.2 M concentration).

    • Add the amine nucleophile (1.1–1.5 eq). The slight excess drives the reaction to completion.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 eq). The base neutralizes the HCl generated, preventing protonation of the amine nucleophile.

  • Reaction Execution:

    • Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (for ethanol, ~78°C; for n-butanol, ~117°C). The choice of temperature depends on the nucleophile's reactivity; less reactive amines may require higher temperatures.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–24 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure 4-amino-7-deazapurine derivative.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (4-Chloro-7-deazapurine, Amine, Base) in Solvent B 2. Heat to Reflux (e.g., 78-118 °C) A->B C 3. Monitor by TLC (Until starting material is consumed) B->C D 4. Cool & Concentrate (Remove solvent) C->D E 5. Aqueous Extraction (EtOAc / aq. NaHCO₃) D->E F 6. Dry & Concentrate (Anhydrous Na₂SO₄) E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for SNAr amination.

Protocol Variations and Optimization

The versatility of the SNAr reaction allows for the use of various nucleophiles and conditions.

Alternative Nucleophiles
  • Thiol Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions but typically require deprotonation to the more potent thiolate anion.

    • Typical Conditions: Use a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO. The reaction often proceeds readily at room temperature or with gentle heating.

  • Alcohol/Phenol Nucleophiles: Alkoxides and phenoxides can also displace the chloride.

    • Typical Conditions: The nucleophile must be generated in situ using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).

Microwave-Assisted SNAr

Microwave irradiation is a powerful technique for accelerating SNAr reactions. It can dramatically reduce reaction times from many hours to mere minutes and often improves yields by minimizing side product formation.[9][10]

  • Typical Conditions: In a sealed microwave vial, the reactants are heated to 120–150°C for 10–30 minutes in a solvent like ethanol or propanol.[9]

Alternative Strategy: Buchwald-Hartwig Amination

For particularly unreactive aryl amines or when SNAr fails, the Buchwald-Hartwig amination offers a powerful alternative.[11] This is not an SNAr reaction but a palladium-catalyzed cross-coupling process.[12][13]

  • Causality: This reaction proceeds through a different mechanism involving oxidative addition, ligand exchange, and reductive elimination from a palladium center.[12][14] It is often successful where traditional SNAr is not.[11]

  • Reagents: Requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS).[15][16]

Data Summary: Representative SNAr Reactions

The following table summarizes various successful SNAr reactions performed on 4-chloro-7-deazapurine and related chloro-pyrimidines, showcasing the breadth of possible transformations.

NucleophileBaseSolventConditionsProduct YieldReference
Ethyl 4-aminobenzoateNoneEthanolReflux, 7 hHigh (not specified)[17]
Various AminesTEAEthanolRefluxGood[18][19]
Various AminesDIPEAEthanol120°C, 10 min (MW)72-83%[9]
AnilineNonen-ButanolReflux, 1.5 h70%[20]
Various AnilinesH⁺ (cat.)Water80°CGood

Conclusion

The nucleophilic aromatic substitution reaction is a cornerstone of synthetic strategy for the functionalization of 4-chloro-7-deazapurine. Its reliability, operational simplicity, and broad substrate scope make it an indispensable tool for researchers in drug discovery. By understanding the underlying mechanism and the key parameters influencing the reaction—namely the choice of nucleophile, base, solvent, and temperature—scientists can efficiently generate diverse libraries of 7-deazapurine analogs for biological screening. For challenging substrates, modern techniques such as microwave-assisted synthesis or alternative methodologies like the Buchwald-Hartwig amination provide powerful solutions, further expanding the synthetic utility of this vital heterocyclic building block.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. MDPI. [Link]

  • Synthesis and antitumor evaluation in mice of certain 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides structurally related to sulfenosine, sulfinosine, and sulfonosine. Sci-Hub. [Link]

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain. PMC. [Link]

  • Synthesis and Antitumor Evaluation in Mice of Certain 7-Deazapurine (Pyrrolo[2,3-D]Pyrimidine) and 3-Deazapurine (Imidazo[4,5-C]Pyridine) Nucleosides Structurally Related to Sulfenosine, Sulfinosine, and Sulfonosine. ACS Publications. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. PubMed. [Link]

  • Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis of tricyclic 7-deazapurines. ResearchGate. [Link]

  • Anomalous Reaction of 4-Chloro-7-nitrobenzofurazan with Thiol Compounds. CORE. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. [Link]

  • Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for Dimethylamine Substitution on Pyrrolopyrimidine Cores

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives. Introduction & Strategic Analys...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives.

Introduction & Strategic Analysis

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in kinase inhibitor discovery (e.g., Ruxolitinib, Tofacitinib).[1] Functionalization at the C4 position via nucleophilic aromatic substitution (


) is a critical synthetic gateway.

Unlike standard pyrimidines, the pyrrolo[2,3-d]pyrimidine core presents a unique electronic challenge.[1] The electron-rich pyrrole ring donates electron density into the pyrimidine ring, partially deactivating the C4-chloride towards nucleophilic attack. Consequently, standard


 conditions often require forcing parameters (high heat, prolonged time), which increases the risk of hydrolysis to the thermodynamically stable 4-hydroxy byproduct (pyrrolo[2,3-d]pyrimidin-4-one).[1]

This guide details three distinct protocols to overcome these electronic barriers, prioritizing yield, regioselectivity, and operational efficiency.

Mechanistic Insight: The Activation-Deactivation Balance
  • Deactivation: The N7 lone pair resonance renders C4 less electrophilic.

  • Activation Strategies:

    • Protonation (Acid Catalysis): Protonation at N3 (or N1) disrupts the aromaticity and significantly lowers the LUMO energy at C4, facilitating nucleophilic attack.

    • N7-Protection: Using an electron-withdrawing group (EWG) like Tosyl (Ts) or SEM at N7 pulls electron density away from the core, restoring C4 electrophilicity.[1]

    • Solvent Effects: Water has been shown to accelerate this specific transformation via hydrogen-bond activation, superior to standard organic solvents like DMF or Dioxane.[1]

Reaction Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, small-scale synthesis (mg to g).[1]

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier of the electron-rich core in minutes rather than hours. Ethanol is chosen for its high microwave absorbance (tan


).

Materials:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution) (2.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Procedure:

  • Charge: In a microwave-compatible vial (e.g., 10 mL), dissolve the substrate (e.g., 100 mg, 0.65 mmol) in Ethanol (3 mL).

  • Add Reagents: Add DIPEA (0.34 mL, 1.95 mmol) followed by Dimethylamine solution (0.81 mL, 1.63 mmol).

  • Seal: Cap the vial with a Teflon-lined septum.

  • Irradiate: Heat in a single-mode microwave reactor:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (ensure vial is rated for this pressure).

  • Work-up: Concentrate the mixture in vacuo. Resuspend residue in EtOAc and wash with sat.[2]

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85–95%[1]

Protocol B: "Green" Water-Promoted Synthesis (Scale-Up)

Best for: Large-scale process chemistry, avoiding toxic solvents.[1]

Rationale: Recent studies indicate that water acts as a dual solvent/catalyst for this substrate. The high polarity stabilizes the Meisenheimer-like transition state. A catalytic amount of HCl activates the pyrimidine ring without causing excessive hydrolysis if the temperature is controlled.

Materials:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]

  • Nucleophile: Dimethylamine (40% aq. solution) (5.0 equiv)

  • Catalyst: HCl (1M aq. solution) (0.1 equiv)

  • Solvent: Water (Deionized)[1]

Step-by-Step Procedure:

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend the substrate (e.g., 1.0 g) in water (10 mL). The starting material may not fully dissolve initially.[2]

  • Activation: Add 1M HCl (0.1 equiv). Stir for 5 minutes at RT.

  • Addition: Add aqueous Dimethylamine (5.0 equiv).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Note: The suspension typically clears as the reaction proceeds and the more soluble amine product forms, or precipitates as a solid depending on pH.

  • Work-up: Cool to 0 °C. The product often precipitates.

    • If Solid: Filter and wash with cold water.

    • If Soluble: Adjust pH to ~10 with 1M NaOH, then extract with 2-MeTHF or EtOAc.[1]

  • Purification: Recrystallization from Ethanol/Water is often sufficient.

Expected Yield: 75–85%[1]

Protocol C: Conventional Thermal (Protected Substrates)

Best for: N7-Protected substrates (Tosyl/SEM) or when anhydrous conditions are strictly required.[1]

Rationale: When N7 is protected with an EWG (e.g., Tosyl), the C4 position is highly activated.[1] Milder bases and non-protic solvents prevent cleavage of the protecting group.

Materials:

  • Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine[1]

  • Nucleophile: Dimethylamine hydrochloride (1.5 equiv)[1][3]

  • Base:

    
     (2.5 equiv) or TEA (3.0 equiv)[1]
    
  • Solvent: DMF or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in DMF (0.2 M concentration).

  • Base Addition: Add

    
     (finely ground).
    
  • Amine Addition: Add Dimethylamine HCl salt.

  • Reaction: Stir at 60 °C for 3–5 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The Tosyl group makes the spot UV active and less polar than the unprotected parent.

  • Work-up: Pour into ice water. The product usually precipitates. Filter and dry.

Expected Yield: >90%

Comparative Data Analysis

VariableProtocol A (Microwave)Protocol B (Water/Green)Protocol C (Protected/DMF)
Reaction Time 10–20 mins4–8 hours3–5 hours
Temperature 120 °C80 °C60 °C
Solvent Cost Low (EtOH)Very Low (Water)High (DMF)
Impurity Profile LowModerate (Hydrolysis risk)Low
Scalability Low (<5g)High (>100g)Medium

Visualizations

Figure 1: Mechanistic Pathway & Activation

This diagram illustrates the


 mechanism, highlighting the critical role of N3-protonation in lowering the activation energy for the nucleophilic attack.

SNAr_Mechanism SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Activated N3-Protonated Intermediate (Highly Electrophilic) SM->Activated Activation TS Meisenheimer-like Transition State Activated->TS Nucleophilic Attack Product 4-(Dimethylamino) -7H-pyrrolo [2,3-d]pyrimidine TS->Product Aromatization Base - HCl TS->Base Acid H+ (Cat.) Acid->SM Amine HN(Me)2 Amine->Activated

Caption: Acid-catalyzed activation of the pyrrolopyrimidine core facilitates nucleophilic attack at C4.[1]

Figure 2: Decision Matrix for Protocol Selection

A logical workflow to assist researchers in selecting the optimal method based on substrate availability and project stage.

Protocol_Selection Start Start: Substrate Selection IsProtected Is N7 Protected (Tosyl, SEM, Boc)? Start->IsProtected Scale Reaction Scale? IsProtected->Scale No (N7-H) MethodC Protocol C: Thermal (DMF, K2CO3, 60°C) Mild, Protects PG IsProtected->MethodC Yes Speed Priority: Speed or Cost? Scale->Speed Small (<1g) MethodB Protocol B: Water-Promoted (H2O, Cat. HCl, 80°C) Green, Scalable Scale->MethodB Large (>5g) MethodA Protocol A: Microwave (EtOH, 120°C) Fastest, Library Gen Speed->MethodA Speed Speed->MethodB Cost/Green

Caption: Workflow for selecting the optimal amination protocol based on protecting groups and scale.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivation of C4 by electron-rich pyrrole ring.[1]Increase temp to 120°C (MW) or add 0.1 eq HCl catalyst. Switch to Protocol A.
Hydrolysis (4-OH) Presence of water at high pH/temp; Overheating.Ensure reagents are dry (if using Protocol C). If using Protocol B, do not exceed 80°C.
Incomplete Solubility Substrate is highly crystalline.[1]Use Protocol A (Microwave superheating) or switch solvent to n-Butanol (boiling point 117°C).[1]
Regioselectivity Attack at C2 (if 2,4-dichloro substrate).[1][4][5][6]C4 is naturally more reactive. Keep temp <60°C to ensure kinetic selectivity for C4 over C2.

References

  • Microwave-Assisted Amination of Chloropurine/Pyrrolopyrimidine Derivatives Source: MDPI, Molecules URL:[Link][1]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines Source: ACS Omega / PMC URL:[1][Link]

  • Mechanistic Insights into SNAr of Deazapurines Source: WuXi AppTec QM Magic Class URL:[Link]

Sources

Application

Application Note: Solvent Selection for N,N-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis

This Application Note is designed for researchers and process chemists optimizing the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . It moves beyond standard recipe-following to provide a mechanistic unde...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine . It moves beyond standard recipe-following to provide a mechanistic understanding of solvent effects, enabling you to select the optimal route for your specific scale and purity requirements.

Executive Summary

The synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine.

While traditional medicinal chemistry routes utilize volatile organic solvents (DCM, THF, Ethanol), recent process chemistry data strongly supports water as a superior solvent for this transformation. The "on-water" effect accelerates reaction rates for heterocyclic chlorides, and the aqueous solubility profile facilitates a filtration-based workup, eliminating the need for chromatography.

Core Recommendation
  • For Process/Scale-Up (>10g): Use Protocol A (Aqueous Suspension) . It offers the highest atom economy, safety, and ease of purification.

  • For Discovery/Small Scale (<1g): Use Protocol B (Alcoholic Solution) if water-free conditions are strictly required for subsequent steps or if the substrate carries water-sensitive protecting groups.

Mechanistic Insight & Solvent Selection Matrix

The Reaction Pathway

The reaction involves the attack of the nucleophilic nitrogen of dimethylamine at the electrophilic C-4 position of the pyrimidine ring.

Key Mechanistic Considerations:

  • Acidity of N-7: The pyrrole NH (N-7) has a pKa of ~11-12. In the presence of excess dimethylamine (pKa ~10.7), the N-7 position will be deprotonated. This creates an anionic species (pyrrolopyrimidinate), which is more electron-rich and theoretically less reactive toward SNAr.

  • Solvent Effect: Despite the deprotonation, the reaction proceeds rapidly in water. This is attributed to hydrogen bonding stabilizing the transition state and the "hydrophobic effect" forcing the organic reactants together.

  • Side Reaction (Hydrolysis): The primary impurity is 7H-pyrrolo[2,3-d]pyrimidin-4-ol (via hydrolysis of the chloride).[1] This is minimized by using a high concentration of amine and avoiding prolonged heating at pH > 12.

Solvent Decision Matrix
FeatureWater (Recommended) Ethanol / Isopropanol THF / Dichloromethane
Reaction Rate Fast (On-water acceleration)ModerateSlow to Moderate
Solubility (SM) Poor (Suspension)Good (Solution)Good (Solution)
Workup Filtration (Product precipitates)Evaporation + ExtractionExtraction / Chromatography
Green Score High (No VOCs)MediumLow (VOCs, Halogenated waste)
Impurity Risk Hydrolysis (if amine is low)Solvolysis (Ethoxide formation)Low
Reagent Form 40% Aqueous Dimethylamine2M in THF or Methanol2M in THF

Visualization of Pathways

ReactionPathways cluster_conditions Solvent Influence SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) Intermediate Meisenheimer-like Transition State SM->Intermediate + DMA (S_NAr) Hydrolysis Impurity: 7H-pyrrolo[2,3-d]pyrimidin-4-ol SM->Hydrolysis + H2O (Side Reaction) DMA Dimethylamine (Nucleophile) Product N,N-Dimethyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Intermediate->Product - HCl Water Water: Accelerates S_NAr Precipitates Product Organic Organic Solvents: Slower S_NAr Solubilizes Product

Figure 1: Reaction pathway showing the competition between productive amination and hydrolytic side reactions.

Experimental Protocols

Protocol A: Aqueous Suspension (Green & Scalable)

Best for: Gram-scale synthesis, high purity needs, avoiding chromatography.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Dimethylamine (40% wt. in H₂O) (5.0 - 10.0 equiv)

  • Water (Solvent volume: 5-10 mL per gram of SM)

Procedure:

  • Setup: To a pressure tube or autoclave (essential due to amine volatility), add the 4-chloro starting material.

  • Addition: Add water followed by the 40% aqueous dimethylamine solution. Note: The starting material will likely not dissolve; this is normal.

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Monitoring: Check by HPLC or TLC (10% MeOH in DCM). The suspension often clears then reprecipitates the product.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C (ice bath) for 1 hour.

    • Filtration: Filter the solids.[2][3]

    • Wash: Wash the cake with cold water (2x) to remove salts and excess amine.

    • Drying: Dry under vacuum at 45°C.

  • Validation: Check purity. If hydrolysis impurity (>1%) is present, recrystallize from Ethanol/Water (1:1).

Why this works: The product is significantly less soluble in basic water than the starting material or the impurities, acting as a self-purifying step.

Protocol B: Organic Solution (Traditional)

Best for: Small scale (<100mg), water-sensitive substrates.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Dimethylamine (2.0 M in THF or Methanol) (3.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv) - Optional if excess DMA is used

  • Solvent: Ethanol or Isopropanol (anhydrous)

Procedure:

  • Setup: Dissolve starting material in Ethanol (10 mL/g).

  • Addition: Add the dimethylamine solution and base (if using).

  • Reaction: Heat to reflux (approx. 80°C) for 6–16 hours.

    • Note: If using a standard condenser, you will lose dimethylamine gas. A sealed tube is highly recommended even for organic solvents.

  • Workup:

    • Concentrate the solvent in vacuo to dryness.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Water and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: The crude residue often requires flash column chromatography (Gradient: 0-10% Methanol in DCM) to remove trace salts and unreacted material.

Analytical Validation & Troubleshooting

Quantitative Data Comparison
ParameterAqueous Route (Protocol A)Organic Route (Protocol B)
Typical Yield 85 - 95%70 - 85%
Purity (Crude) >98%~90%
Reaction Time 4 - 8 hours12 - 24 hours
Main Impurity Hydrolysis product (4-OH)Unreacted SM / Salts
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Loss of Dimethylamine gas during heating.

    • Fix: Ensure the reaction vessel is sealed tight (pressure tube). Increase amine equivalents to 10.0 equiv.

  • Problem: Hydrolysis Impurity (Peak at M-17 or M+1 in MS corresponding to -OH).

    • Cause: Temperature too high (>110°C) or pH too high for too long.

    • Fix: Reduce temperature to 80°C. Ensure reaction is stopped immediately upon completion.

  • Problem: Product Oiling Out.

    • Cause: Presence of organic co-solvents or insufficient cooling.

    • Fix: Seed the mixture with a pure crystal if available. Cool slowly to 4°C.

References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Source: ACS Omega (via PubMed/PMC). Highlights the rate acceleration and green benefits of aqueous SNAr. URL:[Link]

  • Process for Preparing 7H-pyrrolo[2,3-d]pyrimidine Compounds.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Source: Preprints.org.[4] Comparative study of alcohols vs. water for amination rates. URL:[Link]

Sources

Method

Application Note: Rapid Synthesis of 4-Amino-pyrrolo[2,3-d]pyrimidine Derivatives via Microwave-Assisted SNAr Reaction

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry, forming the ba...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The 7-deazapurine core, chemically known as pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with activities ranging from antiviral to anticancer.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions. This application note provides a detailed protocol for the rapid and efficient synthesis of diverse 4-amino-pyrrolo[2,3-d]pyrimidine derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the advantages of microwave irradiation, this method drastically reduces reaction times from hours to minutes, improves yields, and facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Power of Microwaves in Heterocyclic Chemistry

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine, making it a key building block in the design of kinase inhibitors, antiviral agents, and other targeted therapies.[1][3] The development of efficient synthetic routes to access analogues of this core is paramount for drug discovery programs.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[4][5] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation utilizes dielectric heating.[6] This mechanism involves the direct interaction of electromagnetic waves with polar molecules (dipolar polarization) or ions (ionic conduction) within the reaction mixture.[7] The result is rapid, uniform, and highly efficient volumetric heating, which leads to spectacular reaction rate accelerations and often cleaner product profiles.[6][7][8] This protocol applies the power of MAOS to the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone for functionalizing the 7-deazapurine core.

The Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The primary strategy for synthesizing 4-amino-pyrrolo[2,3-d]pyrimidine derivatives is the SNAr reaction, starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10]

Causality of the Reaction: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency, coupled with the electron-withdrawing nature of the chlorine atom at the C4 position, renders this carbon highly electrophilic and susceptible to attack by nucleophiles.[10][11] Amines, acting as nucleophiles, readily attack this position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride leaving group re-aromatizes the ring system to yield the stable 4-amino-substituted product.[12] The reaction is often catalyzed by a small amount of acid, which protonates a ring nitrogen, further increasing the electrophilicity of the C4 carbon and accelerating the rate of nucleophilic attack.[9][13]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R_Pyr 4-Chloro-pyrrolo[2,3-d]pyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) R_Pyr->Meisenheimer Nucleophilic Attack R_Amine R1R2-NH (Amine) R_Amine->Meisenheimer Product 4-Amino-pyrrolo[2,3-d]pyrimidine Meisenheimer->Product Expulsion of Cl- Re-aromatization LeavingGroup HCl Meisenheimer->LeavingGroup

Caption: General mechanism for the SNAr reaction on the pyrrolo[2,3-d]pyrimidine core.

Detailed Experimental Protocol

This protocol describes a general procedure for the microwave-assisted synthesis of a representative library of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Materials and Equipment
  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, various primary and secondary amines (aromatic, aliphatic, cyclic), isopropanol (or ethanol), concentrated Hydrochloric Acid (HCl).

  • Equipment: Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator), 2-5 mL or 10-20 mL microwave reaction vials with snap caps and stir bars, rotary evaporator, flash column chromatography system, standard laboratory glassware.

  • Analytical Instruments: NMR spectrometer, LC-MS system.

Experimental Workflow Diagram

workflow start Start reagents 1. Reagent Addition - Pyrrolopyrimidine - Amine (1.5-3 equiv.) - Solvent (e.g., Isopropanol) - Conc. HCl (1-3 drops) start->reagents seal 2. Seal Vial reagents->seal microwave 3. Microwave Irradiation - Temp: 120-150 °C - Time: 10-30 min - Power: Dynamic seal->microwave cool 4. Cool to RT microwave->cool workup 5. Work-up - Concentrate in vacuo - Neutralize with base (e.g., NaHCO3) - Extract with organic solvent cool->workup purify 6. Purification - Flash Chromatography workup->purify characterize 7. Characterization - NMR, LC-MS purify->characterize end End Product characterize->end

Caption: Step-by-step workflow for microwave-assisted synthesis and purification.

Step-by-Step Methodology
  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 100 mg, 0.65 mmol).

  • Reagent Addition: Add the desired amine (3 equivalents for anilines, 1.5-2 equivalents for more reactive aliphatic amines).[9] Add 2-3 mL of isopropanol or ethanol.

  • Acid Catalyst: Add 1-3 drops of concentrated HCl.[9] The acid acts as a catalyst and is crucial for activating the substrate, especially with less nucleophilic anilines.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 150 °C[14]

    • Ramp Time: 2 minutes

    • Hold Time: 10-20 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: On

  • Cooling & Work-up: Once the reaction is complete, the vial is cooled to room temperature using compressed air. The reaction mixture is then transferred to a round-bottom flask and concentrated under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Results and Data

The microwave-assisted protocol consistently provides high yields of the desired products in dramatically reduced reaction times compared to conventional refluxing methods, which can take 12 hours or more.[9]

Table 1: Representative Examples of Microwave-Assisted Synthesis

EntryAmine NucleophileTemp (°C)Time (min)Yield (%)Conventional Time
1Aniline1501592> 12 hours[9]
24-Fluoroaniline1501594> 12 hours[9]
3Benzylamine1201091> 8 hours
4Morpholine1201095> 8 hours
5Phenylhydrazine1501570-82[14]Not Reported
Expected Characterization Data

A successful reaction is confirmed by the following spectral changes:

  • ¹H NMR: Disappearance of the singlet for the C2-H proton of the starting material and the appearance of new signals corresponding to the introduced amine moiety. A characteristic broad singlet for the pyrrole N-H is typically observed downfield (around 11.5 ppm).[9] The successful substitution is also confirmed by a broad singlet or triplet corresponding to the N-H at the C4 position.[9]

  • ¹³C NMR: Resonances for all carbons are observed, confirming the full structure.

  • LC-MS: The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.

Troubleshooting and Optimization

  • Low Yield/Incomplete Reaction: If the reaction does not go to completion, consider increasing the hold time in 5-minute increments or raising the temperature by 10-20 °C. Ensure the amine is not sterically hindered or electronically deactivated; such substrates may require more forcing conditions.

  • Side Product Formation: Over-heating or prolonged reaction times can lead to decomposition. If hydrolysis of the starting material is observed (forming the 4-hydroxy derivative), ensure anhydrous solvents are used.

  • Poorly Soluble Substrates: For starting materials or products with low solubility in alcohols, alternative high-boiling polar aprotic solvents like DMF or NMP can be used, though this may complicate the work-up.

Conclusion

Microwave-assisted synthesis represents a superior, field-proven method for the rapid and efficient production of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.[15][16][17] This protocol provides a robust and scalable platform for medicinal chemists to quickly assemble libraries of these high-value heterocyclic compounds, accelerating the hit-to-lead optimization process in drug discovery. The significant reduction in reaction time, high yields, and cleaner reaction profiles underscore the advantages of MAOS as a green and efficient technology.[8][15]

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calcul
  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. (2024, September 20). PubMed.
  • Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. Preprint.
  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023, April 6).
  • Microwave-assisted multicomponent synthesis of Pyrrolo[2,3-d] pyrimidinone derivatives and their DFT calcul
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC. (2022, May 22).
  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines. (2025, August 6).
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022, May 22). PubMed.
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025, August 7).
  • Microwave-assisted synthesis of nitrogen heterocycles. Synlett.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc..
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Microwave-assisted synthesis and biological evaluation of some new 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. (2025, August 8).
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5). Journal of Applied Pharmaceutical Science.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC. (2025, August 26).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

Sources

Application

Technical Guide: Synthesis and Preparation of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for Kinase Profiling

Introduction: The Privileged Scaffold In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is paramount. Structurally isosteric to adenine, it serves as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is paramount. Structurally isosteric to adenine, it serves as a "privileged scaffold" capable of binding to the ATP-binding hinge region of various protein kinases.

The specific derivative, N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , represents a critical chemical probe. By substituting the 4-position with a dimethylamine group, researchers modify the hydrogen bond donor/acceptor profile of the adenine mimic, altering its affinity and selectivity profiles against kinases such as JAK, Src, and RTKs.

This guide details the robust chemical synthesis of this probe and establishes a standardized protocol for its solubilization and deployment in high-throughput kinase assays.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine utilizes a Nucleophilic Aromatic Substitution (


) on the electrophilic 4-chloro precursor. This approach is preferred over de novo ring construction due to the commercial availability and stability of the 4-chloro intermediate.

SynthesisRoute Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Electrophile) Inter Tetrahedral Intermediate Start->Inter + Dimethylamine Heat (80°C) Reagent Dimethylamine (Nucleophile) Reagent->Inter Product N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Target) Inter->Product - HCl (Aromatization)

Figure 1: Reaction pathway for the synthesis of the target kinase probe via


 mechanism.
Experimental Procedure

Objective: Synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 153.571.0Substrate
Dimethylamine (40% aq. or 2M in THF) 45.085.0Nucleophile
Ethanol (Absolute) -SolventReaction Medium
Triethylamine (TEA) 101.191.5Base (Acid Scavenger)
Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in Ethanol (15 mL).

  • Addition: Add Dimethylamine (approx. 33 mmol; ~4.2 mL of 40% aq. solution) to the suspension.

    • Note: A large excess of amine is used to drive the reaction to completion and prevent competitive hydrolysis if water is present.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a more polar product spot should appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Add cold water (20 mL) to induce precipitation. Stir on ice for 30 minutes.

  • Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the cake with cold water (2 x 10 mL) to remove amine salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][4] Dry in a vacuum oven at 50°C overnight.

Expected Yield: 85–95% Characterization (QC):

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4-Cl signal and appearance of N-methyl singlets (typically ~3.3–3.5 ppm, integrating for 6H).

  • LC-MS: Mass peak [M+H]+ = 163.2.

Assay Preparation: Solubilization & Handling[1][4]

Handling hydrophobic kinase inhibitors requires strict adherence to solubility protocols to prevent "silent precipitation"—micro-aggregates that cause false negatives (loss of potency) or false positives (promiscuous aggregation).

Stock Solution Preparation

Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Target Concentration: 10 mM (Standard) or 100 mM (High Conc).

  • Weighing: Weigh the solid product into a tared glass vial (avoid plastic if possible for long-term storage to prevent leaching).

  • Calculation:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials or polypropylene tubes (e.g., Matrix tubes). Store at -20°C (short term) or -80°C (long term). Avoid repeated freeze-thaw cycles.

Serial Dilution Strategy (The "DMSO-First" Method)

Critical Rule: Never dilute a hydrophobic inhibitor directly from 100% DMSO into an aqueous buffer. This causes immediate precipitation.

Protocol:

  • Compound Plate (Source): Prepare 3-fold serial dilutions in 100% DMSO .

  • Intermediate Plate: Transfer a small volume (e.g., 1

    
    L) from the Source Plate to an Intermediate Plate containing kinase buffer (e.g., 49 
    
    
    
    L).
    • Result: 2% DMSO, 50x diluted compound.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate (containing Enzyme/Substrate).

    • Final DMSO: Typically <1%.

Kinase Assay Workflow

The following workflow describes the integration of the synthesized probe into a standard ADP-Glo™ or FRET-based kinase assay.

AssayWorkflow Stock 10mM DMSO Stock (-80°C Storage) Dilution Serial Dilution (100% DMSO) Stock->Dilution Thaw & Vortex InterPlate Intermediate Plate (Buffer + 2% DMSO) Dilution->InterPlate Dilute 1:50 AssayRxn Kinase Reaction (Enzyme + ATP + Substrate) InterPlate->AssayRxn Transfer 1:1 ratio Readout Signal Detection (Luminescence/Fluorescence) AssayRxn->Readout Incubate 60 min

Figure 2: Optimal workflow for introducing hydrophobic inhibitors into aqueous kinase assays.

Data Analysis[3][8][9]
  • Normalization: Normalize raw data to High Control (DMSO only, 0% Inhibition) and Low Control (No Enzyme or known inhibitor, 100% Inhibition).

  • Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) to determine

    
    .
    
    
    
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete reactionIncrease equivalents of dimethylamine; ensure reflux temp is maintained.
Precipitation in Assay "Crashing out" upon buffer additionUse the "Intermediate Plate" method (Section 3.2). Ensure final DMSO < 1%.
Inconsistent

Freeze-thaw degradationUse single-use aliquots. Check stock purity by LC-MS if stored >6 months.
High Background Compound fluorescenceCheck compound intrinsic fluorescence (rare for this scaffold but possible).

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5261-5273. Link

  • BenchChem Technical Support. (2025). Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem Application Notes. Link

  • Selleck Chemicals. (2023). Inhibitor Handling Instructions: Solubility and Storage. SelleckChem Technical Guides. Link

  • Sigma-Aldrich. (2024). FAQs on Inhibitor Preparation and Handling in DMSO. MilliporeSigma Technical Library. Link

Sources

Method

Application Notes &amp; Protocols: Formulating N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for In Vitro Studies

Introduction: Understanding the Molecule N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the 7-deazaadenine class of compounds, a scaffold of significant interest in medicinal chemistry and chemical biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the 7-deazaadenine class of compounds, a scaffold of significant interest in medicinal chemistry and chemical biology.[1][2] Its structure, featuring a fused pyrrole and pyrimidine ring system, makes it a versatile building block for the synthesis of kinase inhibitors and other biologically active molecules. As researchers increasingly explore the therapeutic potential of such compounds, the ability to formulate them accurately and reproducibly for in vitro studies becomes a critical prerequisite for generating reliable data.

The primary challenge in working with many heterocyclic compounds like this one is often poor aqueous solubility.[3][4][5] This guide provides a comprehensive framework for understanding the physicochemical properties of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and offers detailed, field-proven protocols for its formulation, ensuring maximal bioactivity and reproducibility in your cellular and biochemical assays.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of a successful formulation strategy. While specific experimental data for N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not extensively published, we can infer its likely properties from closely related analogs and the general behavior of this chemical class.

Expected Properties of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

PropertyExpected Value/CharacteristicRationale & Scientific Insight
Appearance White to off-white or tan crystalline solid.This is typical for pyrrolo[2,3-d]pyrimidine derivatives.[6]
Aqueous Solubility Sparingly soluble to insoluble.The planar, heteroaromatic structure contributes to high crystal lattice energy and lipophilicity, which hinders dissolution in water. This is a common challenge for this class of molecules.[4][5][6]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); likely soluble in ethanol.Polar aprotic solvents like DMSO are excellent at disrupting the crystal lattice of planar aromatic compounds.[6][7]
Stability Generally stable under standard laboratory conditions.Should be stored in a dark, inert atmosphere. Sensitivity to strong acids or bases may be possible.[6]
pKa Predicted acidic pKa ~11.4.This prediction for the related 4-chloro analog suggests the pyrrole nitrogen can be deprotonated under strongly basic conditions, but it is not relevant for typical biological pH. A basic pKa is also predicted.[7][8]

This data is synthesized based on analogs. It is imperative for researchers to perform their own solubility tests to confirm these properties for their specific batch of the compound.

Strategic Formulation Workflow

The goal of any formulation is to deliver the compound to the in vitro system in a soluble, non-toxic, and biologically active state. The following workflow provides a logical decision-making process for achieving this.

G cluster_0 Phase 1: Stock Solution cluster_1 Phase 2: Working Solution cluster_2 Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve qc1 QC Check: Visual Inspection (Clear Solution?) dissolve->qc1 warm Gentle Warming (37°C Water Bath) qc1->warm No store Aliquot & Store (-20°C or -80°C) qc1->store Yes sonicate Sonication warm->sonicate sonicate->qc1 thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate Intermediate Dilution (in Media/Buffer) thaw->intermediate final_dilution Final Dilution in Assay Plate intermediate->final_dilution qc2 QC Check: Precipitation? final_dilution->qc2 vehicle_control Prepare Vehicle Control (Matched DMSO %) qc2->vehicle_control No precip_issue Precipitation Observed qc2->precip_issue Yes revisit_stock Lower Stock Concentration precip_issue->revisit_stock serial_dilute Use Serial Dilutions precip_issue->serial_dilute

Caption: Formulation workflow from stock preparation to final use.

Experimental Protocols

4.1. Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most poorly water-soluble compounds due to its high solvating power and miscibility with aqueous media.[9] Preparing a concentrated master stock allows for minimal solvent carryover into the final assay, reducing the risk of solvent-induced artifacts.[10]

Materials:

  • N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Molecular Weight: 176.21 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.76 mg of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Weighing: Carefully weigh out 1.76 mg of the compound and transfer it to a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.[11]

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[11]

  • Quality Control (Visual): Hold the vial against a light source to ensure the solution is clear and free of any visible particulates.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.[11] Allow the solution to return to room temperature and re-inspect.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

4.2. Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: This protocol details the crucial step of diluting the concentrated DMSO stock into your final aqueous cell culture medium. The key is to avoid precipitation while ensuring the final DMSO concentration remains below cytotoxic levels. For most cell lines, a final DMSO concentration of ≤0.5% is recommended, with ≤0.1% being ideal for sensitive or primary cells.[10][12][13][14]

Materials:

  • 10 mM Master Stock Solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Determine Final Concentrations: Decide the highest final concentration of the compound needed for your experiment (e.g., 10 µM). This will dictate your dilution strategy.

  • Calculate DMSO Carryover: The final DMSO concentration in your assay should not exceed a non-toxic level. A 1:1000 dilution of the 10 mM stock to 10 µM results in a final DMSO concentration of 0.1%, which is generally considered safe.[13][14]

  • Intermediate Dilution (Recommended): To prevent the compound from precipitating upon direct contact with a large volume of aqueous medium (a phenomenon known as "shock precipitation"), perform an intermediate dilution.[15]

    • Example: To prepare a 10 µM final solution, first dilute the 10 mM stock 1:100 into pre-warmed medium to create a 100 µM intermediate solution (containing 1% DMSO). Vortex gently.

  • Final Dilution: Add the required volume of the intermediate solution to the wells of your cell culture plate containing cells and medium.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution. This brings the final volume to ~1.1 mL and the final DMSO concentration to ~0.1%.

  • Prepare the Vehicle Control: This is a critical experimental control.[16] Prepare a matched vehicle control by adding the same final concentration of DMSO to control wells.[11][16]

    • Example: Prepare a "mock" intermediate solution by diluting pure DMSO 1:100 in medium. Then add the same volume (100 µL) to your vehicle control wells.

  • Serial Dilutions: For creating a dose-response curve, perform serial dilutions from your highest concentration working solution.

Advanced Formulation Strategies & Troubleshooting

If N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine or a related analog exhibits extremely poor solubility, the following advanced strategies can be considered.

  • Co-Solvents: For particularly challenging compounds, a co-solvent system can be employed. This might involve using excipients like PEG400, cyclodextrins, or surfactants like Tween® 80, though their compatibility with the specific assay must be validated.[17]

  • pH Modification: While less common for in vitro assays, adjusting the pH of the buffer can sometimes increase the solubility of ionizable compounds. This is highly dependent on the compound's pKa and stability.

  • Amorphous Solid Dispersions (ASDs): In advanced drug development, techniques like spray drying or hot-melt extrusion are used to create amorphous dispersions of the drug in a polymer matrix, which can dramatically improve kinetic solubility.[5][18] While complex for routine lab work, this highlights a key principle in overcoming solubility challenges.[3]

Conclusion

The successful formulation of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for in vitro studies is an exercise in careful planning and execution. By starting with a high-quality, concentrated stock solution in DMSO, employing stepwise dilution strategies, and always including a matched vehicle control, researchers can generate reliable and reproducible data. This guide provides the foundational protocols and the scientific rationale necessary to approach this task with confidence, enabling the robust evaluation of this promising compound class in your research.

References

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online forum post].
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online forum post].
  • Sharma, A., Jain, A. P., & Arora, S. (2020). Formulation and In-Vitro evaluation of Nanocrystal formulation of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellońskie Centrum Innowacji.
  • Gheno, B. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Williams, R. O., et al. (Eds.). (2012).
  • DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Pharmaceutical Technology.
  • Trivedi, R. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules.
  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? [Online forum post].
  • National Center for Biotechnology Information. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem Compound Database. Available at: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide. PubChem Compound Database. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. CompTox Chemicals Dashboard.
  • Synthonix, Inc. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Product Page.
  • ChemicalBook. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis. ChemicalBook.
  • Achmem. (n.d.). N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Product Page.
  • Seanego, T. D., et al. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Chemistry & Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. LookChem.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine synthesis

Ticket Subject: Optimization of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis Ticket ID: CHEM-SUP-7DZ-004 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis Ticket ID: CHEM-SUP-7DZ-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering challenges with the nucleophilic aromatic substitution (


) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine  (1) with dimethylamine  to form N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine  (2).

This transformation is chemically deceptive. While it appears to be a standard


 on a pyrimidine ring, the fused electron-rich pyrrole ring significantly deactivates the C4 position toward nucleophilic attack compared to a standard purine. Furthermore, the volatility of dimethylamine (b.p. 7°C) and the amphoteric nature of the product create specific "failure modes" regarding conversion and isolation.

This guide provides a self-validating protocol and a troubleshooting matrix to maximize yield and purity.

Module 1: The "Golden Path" Protocol

Use this optimized workflow to establish a baseline. This protocol minimizes hydrolysis byproducts and maximizes atom economy.

Reaction Design

The Core Issue: The pyrrole nitrogen (N7) is not protected. Under basic conditions (excess amine), N7 is deprotonated, creating an electron-rich anion that further deactivates the C4-Cl bond via donation into the


-system.
The Fix:  We must use thermal driving force  in a sealed system  to overcome the activation energy barrier without relying on strong exogenous bases that deprotonate N7 too early.
Optimized Experimental Procedure

Scale: 10.0 g (65.1 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

ParameterSpecificationRationale
Solvent 2-Propanol (iPrOH) or n-Butanol Alcohols provide hydrogen bond activation of the leaving group (Cl) while dissolving the starting material at high temps.
Reagent Dimethylamine (40% aq. or 2.0M in THF) Use >5.0 equivalents. High concentration drives kinetics (Rate =

).
Vessel Pressure Vessel / Autoclave Required. Dimethylamine is a gas at reaction temp. Loss of reagent = stalled reaction.
Temp 100°C – 120°C The pyrrole ring deactivation requires higher energy than standard pyrimidines (usually 60-80°C).
Time 12 – 16 Hours Monitor by HPLC/UPLC. Do not rely on TLC (polarities are similar).

Step-by-Step:

  • Charge: Load 10.0 g of (1) into a pressure vessel.

  • Solvent: Add 100 mL of 2-Propanol. Stir to create a slurry.

  • Reagent: Add 45 mL of 40% aq. Dimethylamine (approx. 350 mmol, ~5.4 eq).

    • Note: If using anhydrous conditions to strictly avoid hydrolysis, use 2.0M Dimethylamine in THF (175 mL) or Methanol.

  • Seal & Heat: Seal the vessel immediately. Heat to 110°C (internal temperature).

    • Pressure Warning: Expect internal pressures of 3–5 bar. Ensure glassware/reactor rating is sufficient.

  • Monitor: Check conversion at 12 hours. Target <2% remaining starting material.

  • Work-up (Crystallization):

    • Cool to Room Temperature (RT).

    • Concentrate the mixture under vacuum to remove excess dimethylamine and ~50% of the solvent.

    • Add Water (50 mL) slowly to the alcoholic residue while stirring.

    • Cool to 0–5°C for 2 hours. The product (2) should precipitate as a white/off-white solid.

    • Filter and wash with cold water.

Module 2: Troubleshooting Guide (FAQs)

Direct answers to specific failure modes reported by users.

Ticket #1: "My reaction stalls at ~60% conversion."

Diagnosis: Loss of Reagent or Product Inhibition.

  • Cause A: The vessel leaked. Dimethylamine is highly volatile. If it escapes, the reaction rate drops to zero.

  • Cause B: N7-Deprotonation. As the reaction proceeds, HCl is generated (scavenged by excess amine).[1] If the medium becomes too basic, the starting material exists as the unreactive N7-anion. Solution:

  • Check Integrity: Ensure the autoclave/pressure tube O-ring is chemically resistant to amines.

  • Spike & Re-seal: Cool down, add 2.0 additional equivalents of dimethylamine, and reheat to 125°C .

Ticket #2: "I see a major impurity at RRT 0.85 (HPLC)."

Diagnosis: Hydrolysis (Formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol).

  • Mechanism: Water acts as a nucleophile competing with dimethylamine. This is exacerbated if the amine concentration drops (see Ticket #1) or if the temperature is too high (>140°C). Solution:

  • Switch Solvent: Move from Aqueous Dimethylamine to Dimethylamine in THF or Ethanol .

  • Dry Solvents: Ensure your iPrOH is dry.

  • Rescue: The hydroxy-impurity is much more acidic. Dissolve the crude mixture in dilute NaOH; the impurity will stay in the aqueous phase (as the phenoxide), while your product (the amine) can be extracted into EtOAc or CH2Cl2.

Ticket #3: "The product won't precipitate during work-up."

Diagnosis: "Oiling Out" or Amphoteric Solubility.

  • Cause: The product is a secondary amine and has moderate water solubility, especially if some alcohol remains. Solution:

  • pH Adjustment: The product is basic (

    
     ~5-6 for the ring N, but the exocyclic amine increases basicity). Ensure the aqueous slurry is basic (pH > 10) using NaOH to suppress protonation and force precipitation.
    
  • Salting Out: Add NaCl to saturation in the aqueous phase to leverage the "salting out" effect.

  • Alternative Isolation: If crystallization fails, extract with 2-MeTHF (2-Methyltetrahydrofuran). It offers better recovery for polar heterocycles than EtOAc.

Module 3: Mechanistic Visualization

Reaction Pathway & Failure Modes

The following diagram illustrates the competition between the desired


 pathway and the hydrolysis side-reaction, along with the critical role of the N7-proton.

ReactionPathway Start 4-Cl-7H-pyrrolo[2,3-d]pyrimidine (Substrate) Condition Conditions: HN(Me)2, Heat (110°C) Solvent: iPrOH Start->Condition Intermediate Meisenheimer-like Transition State Condition->Intermediate High Conc. Amine (Kinetic Control) SideRxn Side Product: 4-Hydroxy (Hydrolysis) Condition->SideRxn Water present Low Amine Conc. Stall Stalled Species: N7-Anion (Unreactive) Condition->Stall Base deprotonates N7 (Excessive basicity) Product Product: N,N-dimethyl-4-amine Intermediate->Product -HCl Stall->Start Re-protonation (Add weak acid/buffer)

Caption: Figure 1. Kinetic competition between amination (green path) and hydrolysis/deprotonation (red/grey paths).

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting Start Problem: Low Yield / Purity Q1 Is Conversion > 90%? Start->Q1 Isolation Issue is Isolation/Workup Q1->Isolation Yes Reaction Issue is Reaction Kinetics Q1->Reaction No CheckPH Check pH of aqueous layer. Is it > 10? Isolation->CheckPH AdjustPH Add NaOH to pH 11. Cool to 0°C. CheckPH->AdjustPH No SaltOut Saturate with NaCl. Extract with 2-MeTHF. CheckPH->SaltOut Yes (still no solid) CheckSeal Did vessel hold pressure? Reaction->CheckSeal Leak Reagent Loss. Use PTFE O-rings. Reseal & Heat. CheckSeal->Leak No CheckImpurity Is 4-OH impurity present? CheckSeal->CheckImpurity Yes Wet Water ingress. Switch to Anhydrous THF/MeOH. CheckImpurity->Wet Yes Stall Temp too low. Increase to 120°C. CheckImpurity->Stall No

Caption: Figure 2. Decision matrix for diagnosing yield losses in 7-deazapurine synthesis.

Module 4: Advanced Optimization (The "Pro" Tip)

Acid Catalysis Strategy: If the thermal method fails or requires temperatures that degrade your specific derivative, consider Acid Catalysis .

  • Concept: Protonation of N1 or N3 of the pyrimidine ring significantly increases the electrophilicity of C4, making it susceptible to attack even at lower temperatures (

    
    ).
    
  • Protocol: Add 0.1 to 0.5 eq of HCl (or use the amine hydrochloride salt).

  • Risk: Acid also catalyzes hydrolysis. This must be performed in anhydrous alcohols (e.g., n-Butanol) to be successful.

References

  • BenchChem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (Accessed 2025).[1] Link

  • Mittal, N. et al. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters.Link

  • Traxler, P. et al. 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. (1996). Journal of Medicinal Chemistry.Link

  • Google Patents. Process for preparing 7h-pyrrolo [2,3-d]pyrimidine compounds (EP3416965B1).Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Optimization

solubility issues of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in DMSO

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Dimethyl Sulfoxide (DM...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Dimethyl Sulfoxide (DMSO). The following questions, troubleshooting steps, and protocols are designed to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Q1: What are the general solubility characteristics of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

While specific quantitative data for this exact compound is not readily published, its structural parent, 7H-pyrrolo[2,3-d]pyrimidine (also known as 7-deazaadenine), and related analogs provide strong indicators. Generally, this class of compounds exhibits poor solubility in water and better solubility in organic solvents like DMSO, ethanol, and methanol.[1][2] The addition of the N,N-dimethyl group likely increases its lipophilicity, potentially reducing aqueous solubility further while maintaining or improving solubility in polar aprotic solvents like DMSO.

Q2: I've added the correct amount of DMSO, but my compound isn't dissolving. What is the first thing I should check?

The most common and often overlooked cause is the quality of the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can significantly change the solvent's polarity and reduce its ability to dissolve many organic compounds, leading to incomplete dissolution or precipitation.[3][5]

  • Immediate Action: Always use anhydrous DMSO, preferably from a freshly opened bottle or a properly desiccated stock.[5] Minimize the time the bottle is open to the air. For highly sensitive experiments, using small, single-use ampules of anhydrous DMSO is recommended.

Q3: Is it safe to heat or sonicate the solution to aid dissolution?

Yes, these are standard and effective techniques, but they must be applied with caution.[6]

  • Warming: Gentle warming in a water bath, typically to 37°C, can significantly aid dissolution.[7] However, be aware that excessive heat can potentially degrade thermally sensitive compounds. It is crucial to check the compound's stability information if available.

  • Sonication: Using a bath sonicator is an excellent method to break up solid aggregates and facilitate dissolution without excessive heating.[6] A combination of gentle warming and sonication is often very effective.[3][7]

Q4: My compound dissolved initially but crashed out of solution upon storage. Why did this happen?

This is a classic sign of two potential issues:

  • Water Absorption: As mentioned, the DMSO stock may have absorbed moisture over time, reducing the compound's solubility and causing it to precipitate.[3][5] This is especially common with repeated opening of the stock bottle.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.[4][8] As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, potentially exceeding its solubility limit and causing it to fall out of solution.

To prevent this, it is best practice to aliquot stock solutions into smaller, single-use volumes for storage at -20°C or -80°C.[3][6] This minimizes both water absorption and the number of freeze-thaw cycles.

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?

High concentrations of DMSO can be cytotoxic and interfere with assay components.[6] While the tolerance is cell-line specific, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe and well-tolerated by most cell lines.[8][9] It is imperative to always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration but without the compound.[6][8]

In-Depth Troubleshooting Guide

If the initial FAQ section did not resolve your issue, this guide provides a more systematic approach to diagnosing and solving solubility problems.

Problem 1: Compound Fails to Dissolve Completely in Fresh, Anhydrous DMSO

If you are confident in your DMSO quality and have attempted gentle warming and sonication without success, consider the following:

  • Potential Cause: You may be attempting to create a solution that exceeds the compound's maximum solubility limit in DMSO at that temperature.

  • Solution Pathway:

    • Perform a Solubility Test: Systematically determine the approximate maximum solubility. A detailed protocol for this is provided in Section 3.2.

    • Re-evaluate Required Concentration: Confirm if a stock solution at such a high concentration is truly necessary for your experimental dilutions. It is often better to prepare a slightly lower, but fully solubilized, stock concentration.

    • Consider a Co-Solvent System: For exceptionally difficult compounds, a co-solvent system (e.g., DMSO mixed with polyethylene glycol) might improve solubility, though this requires careful validation to ensure it doesn't interfere with the downstream assay.[8]

Problem 2: DMSO Stock Solution Precipitates When Diluted into Aqueous Media

This is a very common challenge for hydrophobic compounds. The drastic change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer or cell culture medium causes the compound to crash out.[8]

  • Potential Cause: Low aqueous solubility of the compound and a large polarity shift during dilution.

  • Solution Pathway:

    • Optimize Dilution Technique: Add the DMSO stock to the aqueous medium while vortexing or mixing, rather than the other way around. This promotes rapid dispersal.[10]

    • Perform Serial Dilutions in DMSO: Before the final dilution into aqueous media, perform any necessary serial dilutions in 100% DMSO.[5][9] This ensures you are adding a very small volume of a highly concentrated stock to a large volume of media, which can mitigate precipitation.

    • Increase Final DMSO Concentration: If your assay allows, increasing the final DMSO concentration to the upper tolerable limit (e.g., 0.5%) can help maintain compound solubility.[9][11]

    • Utilize Solubility Enhancers in Media: The presence of proteins like albumin in serum-containing media can help bind the compound and keep it in solution.[8] For serum-free applications, consider biocompatible solubilizing agents like (2-Hydroxypropyl)-β-cyclodextrin if they do not interfere with your experiment.[8][12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues.

G start Start: Compound does not dissolve in DMSO check_dmso Is DMSO anhydrous and from a fresh/sealed bottle? start->check_dmso use_fresh_dmso Action: Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No apply_energy Action: Gentle warming (37°C) and/or sonication check_dmso->apply_energy  Yes use_fresh_dmso->apply_energy is_dissolved Is compound fully dissolved? apply_energy->is_dissolved exceed_sol Problem: Concentration may exceed max. solubility is_dissolved->exceed_sol No success Success: Solution Prepared is_dissolved->success Yes determine_sol Action: Determine max. solubility (See Protocol 3.2) exceed_sol->determine_sol precip_aq Problem: Precipitates upon dilution in aqueous media determine_sol->precip_aq If problem persists at lower conc. success->precip_aq If new problem arises optimize_dilution Action: Add stock to media with vigorous mixing. Perform serial dilutions in 100% DMSO first. precip_aq->optimize_dilution check_enhancers Consider solubility enhancers (e.g., serum, cyclodextrins) in final medium optimize_dilution->check_enhancers

Caption: Troubleshooting workflow for DMSO solubility issues.

Key Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility.

Protocol 3.1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for dissolving a compound in DMSO.

  • Equilibration: Allow both the vial of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and a bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.[3]

  • Weighing: Accurately weigh the desired mass of the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a glass vial or polypropylene microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.[3]

    • Visually inspect for any remaining solid particulates.

    • If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by 10-15 minutes in a bath sonicator.[3]

    • Repeat the warming/sonication cycle if necessary, always visually inspecting for clarity.

  • Storage: Once the solution is completely clear, aliquot the stock into single-use, light-protected tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) stability.[3]

Protocol 3.2: Determining Maximum Solubility in DMSO

This method provides an empirical way to estimate the maximum solubility of your compound at room temperature.[10]

  • Initial Weighing: Weigh approximately 5-10 mg of the compound into a pre-weighed, sterile 2 mL microcentrifuge tube.

  • Incremental Solvent Addition:

    • Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the tube.

    • Vortex vigorously for 2-3 minutes. If the compound dissolves completely, proceed to the next step. If not, add another small aliquot of DMSO and repeat.

  • Creating a Supersaturated Solution: If the initial amount dissolves, continue to add small, pre-weighed amounts of the solid compound, vortexing thoroughly after each addition until a fine precipitate or solid residue remains that will not dissolve after extended vortexing and sonication.

  • Equilibration: Incubate the resulting slurry (supersaturated solution) at a constant room temperature for at least 2 hours (24 hours is ideal) to ensure equilibrium is reached. Mix periodically.[10]

  • Separation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet all undissolved solid.[10]

  • Quantification: Carefully remove a known volume of the clear supernatant. This supernatant represents the saturated solution. Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS with a standard curve). This concentration is the maximum solubility under those conditions.

Summary of Best Practices

The following table summarizes the key factors and recommended actions for successfully working with N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and DMSO.

FactorPotential IssueRecommended Action
Solvent Quality Hygroscopic DMSO absorbs water, reducing solubility.[3]Use anhydrous DMSO from a fresh or properly stored bottle.[5]
Energy Input Compound dissolves slowly or incompletely.Use gentle warming (37°C) and/or bath sonication.[6][7]
Concentration Attempting to make a stock above the solubility limit.Empirically determine max solubility; do not exceed it.[10]
Storage Precipitation occurs during storage.Aliquot into single-use tubes to avoid freeze-thaw cycles.[8]
Aqueous Dilution Compound precipitates when added to media/buffer.Perform serial dilutions in 100% DMSO first; add stock to media with vigorous mixing.[5][9]
Assay Conditions High final DMSO concentration is toxic to cells.Keep final DMSO concentration below 0.5% and always use a vehicle control.[6][8]

References

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.

  • BenchChem Technical Support Team. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.

  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate.

  • BenchChem Technical Support Team. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.

  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Sigma-Aldrich.

  • Quora User Answer. (2019). What is the chemical property of DMSO that makes it ideal for use in many biological labs?. Quora.

  • Reddit User Answer. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.

  • Sanchez-Molina, I. (2014). Answer to "Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?". ResearchGate.

  • Li, H. (2014). Answer to "Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?". ResearchGate.

  • Adam, S. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.

  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. LookChem.

Sources

Troubleshooting

minimizing side reactions during dimethylamine substitution of 4-chloropyrrolopyrimidine

Technical Support Center: 4-Chloropyrrolopyrimidine Substitution Topic: Minimizing Side Reactions During Dimethylamine (DMA) Substitution Ticket ID: CHEM-SUP-702 Status: Open Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloropyrrolopyrimidine Substitution

Topic: Minimizing Side Reactions During Dimethylamine (DMA) Substitution Ticket ID: CHEM-SUP-702 Status: Open Assigned Specialist: Senior Application Scientist[1]

Module 1: The Chemistry & Mechanistic Insight

User Context: You are performing a Nucleophilic Aromatic Substitution (


) on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using dimethylamine (DMA).

The Core Challenge: Unlike simple pyrimidines, the pyrrolo[2,3-d]pyrimidine scaffold is electron-rich.[1] The pyrrole ring donates electron density into the pyrimidine ring, making the C4-carbon less electrophilic.[1] This deactivation means the reaction requires higher energy (heat/pressure), which paradoxically increases the rate of side reactions—primarily hydrolysis .[1]

Reaction Pathway & Competition Analysis

The following diagram illustrates the competition between the desired


 pathway and the primary failure mode (Hydrolysis).

ReactionPathways SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Complex Meisenheimer-like Complex (Intermediate) SM->Complex + DMA (Slow Step) SideProduct 4-Hydroxypyrollo [2,3-d]pyrimidine (Lactam Impurity) SM->SideProduct + H2O / Heat (Hydrolysis) DMA Dimethylamine (Nucleophile) Water Water (Competitor) Product 4-(Dimethylamino)-7H-pyrrolo [2,3-d]pyrimidine (Target) Complex->Product - HCl

Caption: Figure 1. Competitive pathways. The electron-rich pyrrole ring slows the initial attack, allowing water (if present) to compete effectively at high temperatures, leading to the inactive lactam.[1]

Module 2: Troubleshooting Guide

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Start What is the primary issue? Issue1 Impurity: ~M-18 peak (Hydroxyl/Lactam) Start->Issue1 Issue2 Low Conversion (Stalled Reaction) Start->Issue2 Issue3 Dark Tar/Polymerization Start->Issue3 SolventCheck Are you using 40% aq. DMA? Issue1->SolventCheck TempCheck Temp < 80°C? Issue2->TempCheck ConcCheck Concentration > 1M? Issue3->ConcCheck SwitchAnhydrous Action: Switch to 2M DMA in THF or DMA-HCl + DIPEA SolventCheck->SwitchAnhydrous Yes DrySolvent Action: Dry solvent over mol. sieves SolventCheck->DrySolvent No (using organic) IncreaseHeat Action: Increase to 100-120°C (Sealed) TempCheck->IncreaseHeat Yes Microwave Action: Use Microwave Irradiation TempCheck->Microwave No (already hot) Dilute Action: Dilute to 0.2 - 0.5M ConcCheck->Dilute Yes Degas Action: Degas solvent (Argon sparge) ConcCheck->Degas No

Caption: Figure 2. Logic flow for diagnosing reaction failures. Priority is placed on eliminating water to prevent hydrolysis.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why is my product contaminated with a solid that doesn't dissolve in organic solvents?

Diagnosis: This is likely 4-hydroxypyrollo[2,3-d]pyrimidine (the hydrolysis product).[1] The Mechanism: The chlorine at C4 is a leaving group.[1][2] While DMA is a better nucleophile than water, the high concentration of water in "40% aqueous DMA" combined with the high temperature required to activate the ring makes hydrolysis statistically significant.[1] The Fix:

  • Stop using aqueous DMA.

  • Alternative: Use Dimethylamine Hydrochloride (DMA-HCl) (solid) + DIPEA (3.0 equiv) in n-Butanol or DMF .[1] This creates an anhydrous source of DMA in situ.[1]

Q2: The reaction is stuck at 60% conversion after 24 hours. Should I add more catalyst?

Diagnosis: The reaction is stalled due to the reversibility of the intermediate formation or protonation of the amine.[1] The Fix:

  • Do NOT add Lewis acids (like

    
    ); they will complex with the pyrrole nitrogen and deactivate the ring further.[1]
    
  • Pressure is key: DMA is a gas (b.p. 7°C).[1] If you are refluxing in an open vessel, your nucleophile is escaping.[1]

  • Protocol Adjustment: Perform the reaction in a sealed pressure tube or autoclave at 100–120°C. This keeps the DMA concentration high in the liquid phase, driving the kinetics [1].[1]

Q3: Can I protect the pyrrole nitrogen (N7) to improve yield?

Answer: Yes, but it adds steps.

  • Pros: Protecting N7 with a Tosyl (Ts) or SEM group makes the pyrimidine ring more electron-deficient (reactive) and prevents N-side reactions.[1]

  • Cons: Requires protection and deprotection steps.[1][3]

  • Verdict: Try the "Optimized Protocol" (below) first. If yields remain <50%, consider Tosyl protection [2].[1]

Module 4: The "Gold Standard" Protocol

This protocol is designed to minimize hydrolysis and maximize conversion without using protecting groups.[1]

Reagents:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1][4]

  • Nucleophile: Dimethylamine (2.0 M in THF) OR DMA-HCl salt (2.5 equiv)[1]

  • Base (if using salt): DIPEA (Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: n-Butanol (Anhydrous) or 1,4-Dioxane[1]

Step-by-Step:

  • Preparation: Dry the reaction vessel (pressure tube) in an oven.

  • Charging: Add the substrate (e.g., 1.0 g) to the tube.

  • Solvent System:

    • Option A (Liquid DMA): Add 10 mL of n-Butanol, then add 5.0 equiv of DMA (2M in THF).[1]

    • Option B (Salt DMA - Recommended): Suspend substrate in n-Butanol.[1] Add DMA-HCl (2.5 equiv) and DIPEA (3.5 equiv).[1] Note: DIPEA acts as a proton scavenger and keeps the medium basic, preventing acid-catalyzed hydrolysis.[1][5]

  • Sealing: Seal the pressure tube tightly.

  • Reaction: Heat to 110°C for 12–16 hours.

    • Why n-Butanol? It has a high boiling point and dissolves the intermediate complexes well, but is less hygroscopic than ethanol [3].[1]

  • Workup (Critical):

    • Cool to Room Temp.[1][5]

    • Concentrate the mixture under reduced pressure to remove excess DMA and solvent.[1]

    • Do not quench with acid. [1]

    • Partition residue between Ethyl Acetate and Water.[1]

    • Wash organic layer with Brine (x2) to remove residual DIPEA salts.[1]

    • Dry over

      
       and concentrate.
      

Data Comparison: Solvent Effects

Solvent SystemTemp (°C)Time (h)Yield (%)Major Impurity
Water / DMA (40%) 1001845-60%Hydrolysis (~30%)
Ethanol / DMA 80 (Reflux)2470%Unreacted SM
n-BuOH / DMA-HCl / DIPEA 110 (Sealed) 12 92% < 2%

References

  • Pfizer Inc. (2012).[1][6] Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). US Patent 2012/0259116 A1. Link

  • ChemicalBook. (2023).[1] 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Properties and Reactivity. Link

  • Wuxi AppTec. (2021).[1] Dichotomy in Regioselectivity of SnAr Reactions with Chloropyrimidines. QM Magic Class, Chapter 29. Link

Sources

Optimization

recrystallization solvents for N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists working with N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists working with N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical intermediate in the development of kinase inhibitors (e.g., JAK and LRRK2 inhibitors)[1][2].

Due to its fused bicyclic core (capable of hydrogen bonding via N1, N3, and N7) and the lipophilic dimethylamine substituent, this compound exhibits unique solubility profiles that can complicate isolation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystallization.

📊 Solvent System Selection Matrix

Selecting the correct solvent system is dictated by the upstream synthetic route and the impurity profile. Below is a quantitative summary of validated recrystallization systems for pyrrolo[2,3-d]pyrimidine derivatives[1][3][4].

Solvent SystemOptimal Ratio (v/v)Solute AffinityCrystallization MechanismExpected YieldPrimary Use Case & Known Issues
EtOAc / Hexanes 1:1 to 1:3Moderate (EtOAc)Non-polar displacement (dielectric reduction)75–85%Best for organic impurities. Prone to oiling out if cooled too rapidly.
Methanol / Water 4:1 to 5:1High (MeOH)Hydrophobic exclusion70–80%Best for removing inorganic salts. Risk of solvate formation.
Isopropanol (IPA) PureModerateTemperature-dependent solubility60–70%Direct post-reaction isolation. Slower nucleation kinetics.

🛠️ Troubleshooting & FAQs

Q: During cooling, my product forms a cloudy emulsion and separates as a thick syrup instead of forming crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[5]. This occurs when the cooling trajectory crosses the miscibility gap before reaching the metastable zone boundary for crystallization[6]. Because the integration of solute molecules into the crystal lattice is kinetically hindered, the highly supersaturated solution separates into a solute-rich liquid phase and a solvent-rich continuous phase[5]. Resolution: Reheat the mixture until it is completely homogeneous. Reduce your cooling rate to ≤0.5°C/min and introduce seed crystals just above the cloud point. This provides anchoring sites for the solute, bypassing the LLPS region and forcing solid-state nucleation[6][7].

Q: How can I prevent the co-crystallization of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine? A: The 4-chloro precursor lacks the basic, slightly polar dimethylamine group, making it significantly more lipophilic. If you use the EtOAc / Hexanes system, the 4-chloro impurity will remain highly soluble in the hexane-rich mother liquor, while the target N,N-dimethyl amine will selectively crystallize out[1]. Avoid pure alcohol systems if this impurity is present, as their solubility profiles will overlap too closely.

Q: My isolated crystals are sticky and have a depressed melting point. How do I fix this? A: Pyrrolo[2,3-d]pyrimidines are notorious for trapping solvent molecules within their crystal lattice (solvate formation) or trapping amorphous impurities if the crystals solidified directly from an "oiled out" state[5]. Resolution: First, ensure the crystals are dried under a high vacuum (<10 mbar) at 45–50°C for at least 12 hours. If the issue persists, your compound has likely formed a stable methanol or water solvate. Switch your recrystallization solvent to a non-solvating system like Ethyl Acetate[1][8].

🔬 Self-Validating Protocol: EtOAc/Hexane Recrystallization

This step-by-step methodology is designed to prevent oiling out and ensure maximum recovery of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. It incorporates real-time validation steps to guarantee process integrity.

Step 1: Dissolution & Clarification

  • Suspend the crude N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a minimal volume of Ethyl Acetate (approx. 5–7 mL/g of crude).

  • Heat the suspension to reflux (77°C) under gentle stirring until complete dissolution is achieved.

  • Validation: Perform a hot filtration through a pre-warmed celite pad to remove any insoluble polymeric byproducts or inorganic salts.

Step 2: Anti-Solvent Addition 4. Return the clarified filtrate to a gentle reflux. 5. Begin dropwise addition of hot Hexanes. Continue until a very faint, persistent turbidity is observed (the cloud point). 6. Immediately add 1–2 drops of hot Ethyl Acetate just until the solution clears. This places the system exactly at the edge of the metastable zone.

Step 3: Seeding & Controlled Cooling 7. Remove the flask from the heat source and allow it to cool slowly to 55°C. 8. Add 0.5% to 1.0% (w/w) of pure N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine seed crystals. 9. Reduce the temperature to 0–5°C at a strictly controlled rate of 0.5°C/min to promote the growth of large, pure crystals and prevent LLPS[7].

Step 4: Isolation & Mother Liquor Validation 10. Isolate the crystalline solid via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:3 EtOAc/Hexanes. 11. Validation: Spot the mother liquor on a TLC plate (Silica gel, UV 254 nm) alongside a reference standard. If a significant product spot remains, concentrate the mother liquor in vacuo to 25% of its volume to harvest a second crop of crystals. 12. Dry the final product in a vacuum oven at 45°C to constant weight.

🗺️ Process Visualization

Below is the decision-making workflow for managing phase behavior during the cooling sequence.

G Start Dissolve crude in EtOAc at reflux Cooling Cool slowly to 25°C (0.5°C/min) Start->Cooling Observe Observe Phase Behavior Cooling->Observe Crystals Crystals Form (Nucleation) Observe->Crystals Ideal Path Oiling Oiling Out (LLPS Detected) Observe->Oiling High Supersaturation Action1 Filter & Wash with cold Hexanes Crystals->Action1 Action2 Reheat to single phase, Add seed crystals Oiling->Action2 Action3 Adjust solvent ratio (Increase EtOAc) Oiling->Action3 If seeding fails Action2->Cooling Retry Action3->Cooling

Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (oiling out).

📚 References

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents National Institutes of Health (PMC)[Link]

  • CN104395315B - 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors Google Patents

  • US9156845B2 - 4-(substituted amino)-7H-pyrrolo[2,3-d] pyrimidines as LRRK2 inhibitors Google Patents

  • PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - EP 2488524 B1 European Patent Office

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • An In-Line Study of Oiling Out and Crystallization ResearchGate[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API ACS Publications[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors ACS Publications[Link]

Sources

Troubleshooting

overcoming regioselectivity issues in N7-alkylation of 4-dimethylaminopyrrolopyrimidine

The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges with the 4-dimethylaminopyrrolopyrimidine scaffold. Ticket ID: #N7-REGIO-001 Subject: Overcomi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges with the 4-dimethylaminopyrrolopyrimidine scaffold.

Ticket ID: #N7-REGIO-001 Subject: Overcoming N1-alkylation impurities in 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2][3]

Diagnostic & Root Cause Analysis

The User's Problem

You are attempting to alkylate 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine at the N7 position (pyrrole ring), but you are observing significant formation of the N1-alkylated isomer (pyrimidine ring) or a mixture of both.

The Chemical Causality

This is a classic case of Ambident Nucleophilicity exacerbated by your specific substituent.

  • Substrate Electronics: Most literature protocols (e.g., Tofacitinib synthesis) alkylate the 4-chloro derivative before adding the amine.[2] The chlorine atom is electron-withdrawing (EWG), which deactivates the pyrimidine nitrogens (N1/N3), making the pyrrole N7 the dominant nucleophile.[2]

  • Your Challenge: The 4-dimethylamino group is a strong Electron Donating Group (EDG).[1] It pushes electron density into the pyrimidine ring (via resonance), significantly increasing the nucleophilicity of N1.

  • The Result: The energy gap between the N7-transition state and the N1-transition state narrows, leading to poor regioselectivity under standard conditions.[2]

Decision Matrix: Troubleshooting Workflow

The following logic tree outlines the corrective path based on your electrophile and current results.

Regioselectivity_Workflow Start Diagnostic: What is your Electrophile? TypeA Alkyl Halide / Sulfonate (e.g., MeI, BnBr) Start->TypeA TypeB Michael Acceptor (e.g., Acrylates) Start->TypeB Check Current Base/Solvent? TypeA->Check SolB Standard: Basic Alumina or TEA? TypeB->SolB SolA Standard: NaH or K2CO3? Check->SolA FixA Switch to Protocol 1: The Cesium Effect SolA->FixA If N1 > 5% Result Verify Regiochemistry (HMBC NMR) FixA->Result FixB Switch to Protocol 2: DBU/Phase Transfer SolB->FixB If Low Yield FixB->Result

Caption: Decision tree for selecting the optimal alkylation protocol based on electrophile type.

Technical Protocols

Protocol 1: The "Cesium Effect" (For Alkyl Halides)

Best for: Alkyl halides (R-X) where N1-alkylation is a persistent impurity.[1][2] Mechanism: Cesium (


) is a large, soft cation ("soft" in terms of polarizability).[1][2] It forms a "loose" ion pair with the pyrrolopyrimidine anion. Unlike smaller cations (

,

) which may coordinate tightly to the harder N1/N3 nitrogens (directing alkylation there),

stabilizes the delocalized anion, allowing the reaction to proceed under thermodynamic control , favoring the more stable N7-isomer.[2][3]

Step-by-Step Guide:

  • Stoichiometry:

    • Substrate (1.0 equiv)

    • 
       (2.0 - 3.0 equiv)[1][2]
      
    • Alkyl Halide (1.1 equiv)[1][2]

  • Solvent System: Anhydrous DMF or DMAc (Dimethylacetamide).[1] Do not use THF; the solubility of Cs2CO3 is poor.

  • Procedure:

    • Dissolve substrate in DMF (0.1 M concentration).[1]

    • Add

      
       and stir at room temperature for 30 minutes. (Crucial for deprotonation).
      
    • Add Alkyl Halide dropwise.

    • Temperature: Heat to 50–60°C .

    • Note: While room temperature is kinetically safer, mild heating often helps overcome the steric bulk of the 4-NMe2 group and reach the thermodynamic N7 product.[2]

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[1]

Protocol 2: Phase Transfer Catalysis (PTC)

Best for: Substrates sensitive to harsh bases or when anhydrous conditions are difficult to maintain.[1] Mechanism: Uses a biphasic system (Liquid/Liquid or Solid/Liquid).[1] The quaternary ammonium salt extracts the deprotonated pyrrolopyrimidine into the organic phase as a "naked anion," which is highly reactive and generally favors N7 alkylation due to steric freedom.

Step-by-Step Guide:

  • Reagents:

    • Solvent: Toluene or Benzene (Non-polar solvents suppress N1 alkylation by destabilizing the polar transition state required for N1 attack).[1]

    • Base: 50% Aqueous NaOH or Solid KOH.

    • Catalyst: TBAHS (Tetrabutylammonium hydrogen sulfate) - 10 mol%.[1][2]

  • Procedure:

    • Mix substrate and alkyl halide in Toluene.

    • Add the catalyst and the base.

    • Vigorous stirring is required (high RPM) to maximize surface area.[1]

    • Monitor by TLC.

Protocol 3: Michael Addition (For Acrylates/Acrylonitriles)

Best for: Attaching side chains like those in Tofacitinib.[1] Mechanism: This is not an


 displacement but a conjugate addition. Strong bases like NaH often fail here due to polymerization of the acrylate.

Step-by-Step Guide:

  • Reagents:

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2][3]

    • Solvent: Acetonitrile or Water/Isopropanol mixtures.

  • Procedure:

    • Dissolve substrate and Michael acceptor (e.g., ethyl acrylate) in Acetonitrile.[3]

    • Add DBU (0.5 - 1.0 equiv).[1][2]

    • Heat to 40–50°C.

    • Why DBU? It is a non-nucleophilic organic base that solubilizes well in organics, promoting the formation of the N7-anion without attacking the Michael acceptor itself.[2]

Analytical Validation (FAQ)

Q: How do I definitively distinguish N7 from N1 isomers? A: You cannot rely solely on 1H NMR integration. You must use 2D NMR.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[1]

    • N7-Isomer: The alkyl protons (N-CH2) will show a correlation to C5 and C7a (the bridgehead carbon).[1][2]

    • N1-Isomer: The alkyl protons will show a correlation to C2 and C7a .[1]

  • NOESY:

    • N7-Isomer: Strong NOE between N-CH2 and H6 (pyrrole proton).[1][2]

    • N1-Isomer: NOE between N-CH2 and H2 (pyrimidine proton).[1][2]

Q: Can I convert the N1 impurity back to the N7 product? A: Generally, no. The alkylation is usually irreversible under standard conditions. However, if the N1 product is formed under kinetic control, heating the reaction mixture (thermodynamic equilibration) before quenching might shift the equilibrium toward N7, but this is rare for simple alkylations.[2][3] The best approach is prevention.

Q: Why not use NaH? A: Sodium Hydride is effective but "harsh." It creates a very "naked" and small anion. In the electron-rich 4-dimethylamino system, this unshielded density can attack at N1 simply because N1 is more accessible or electronically enriched by the 4-NMe2 group.[1][2] Cs2CO3 provides a "templating" effect that NaH lacks.

Data Summary: Base & Solvent Effects[2][4]

ConditionMajor IsomerYieldNotes
NaH / THF Mixture (N7 + N1)HighFast reaction, but poor selectivity due to tight ion pairing at N1.[1][2]
K2CO3 / Acetone N7 (Moderate)LowReaction is often too slow; requires high heat which degrades reagents.[1]
Cs2CO3 / DMF N7 (High) High The "Gold Standard."[1] Large cation favors thermodynamic N7 product.
DBU / MeCN N7 (High)HighSpecific for Michael Additions (acrylates).[1][2]
NaOH / Toluene (PTC) N7 (High)Mod-HighExcellent for simple alkyl halides; non-polar solvent suppresses N1.[1][2]

References

  • Pfizer Inc. (2012).[1] Synthesis of Tofacitinib (CP-690,550): A Janus Kinase Inhibitor. This foundational work establishes the preference for alkylating 4-chloro precursors but details the Michael addition conditions (DBU) relevant to pyrrolopyrimidines.[1][2]

    • (via ACS Process R&D)[1][2]

  • Gangjee, A., et al. (2010).[2][3] Design and Synthesis of Pyrrolo[2,3-d]pyrimidines as Multiple Receptor Tyrosine Kinase Inhibitors. Discusses the electronic effects of C4 substituents on N7-alkylation regioselectivity.

  • BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR. Provides the analytical basis (HMBC/NOE) for distinguishing pyrrolopyrimidine regioisomers.

    • (General Reference for NMR methodology)

  • Mittal, A., et al. (2021).[2][3] 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents. Details the use of

    
     and 
    
    
    
    in acetonitrile/DMF for regioselective alkylation.

Sources

Optimization

Technical Support Center: Stability of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Cell Culture Media

Introduction The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[3] The specific derivative, N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is of interest for researchers developing novel therapeutics. However, a common challenge when working with novel small molecules is ensuring their stability under experimental conditions, particularly in complex biological matrices like cell culture media.[4]

Direct, peer-reviewed stability data for N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in various cell culture media is not extensively documented. Therefore, this guide is designed to empower researchers with the foundational knowledge and practical methodologies required to assess and troubleshoot the stability of this, and structurally related, compounds in their own experimental systems. The principles and protocols outlined here provide a robust framework for generating reliable and reproducible data in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm seeing variable results in my cell-based assays. Could my compound be degrading in the culture media?

Q2: What factors in cell culture media can cause my compound to degrade?

A2: Several factors can contribute to compound instability in cell culture media:

  • pH: While media is buffered (typically to pH 7.2-7.4), slight shifts can occur. The pyrrolo[2,3-d]pyrimidine core has basic and acidic pKa values, and pH outside the optimal range can catalyze hydrolysis.[6][7]

  • Temperature: Standard incubation at 37°C accelerates chemical reactions, including degradation pathways like hydrolysis and oxidation.[5]

  • Reactive Species: Media components, or cellular metabolic byproducts, can generate reactive oxygen species (ROS) that may oxidize the compound. The electron-rich pyrrole ring can be susceptible to oxidation.[8]

  • Enzymatic Activity: If using serum-containing media, endogenous enzymes (e.g., esterases, amidases) could potentially metabolize the compound.

  • Light Exposure: Some heterocyclic compounds are light-sensitive. If your media is exposed to light for prolonged periods, photodegradation can occur.[9]

Q3: What are the best practices for preparing and storing stock solutions of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to maximize stability?

A3: Proper handling from the very beginning is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of nonpolar compounds. Ensure the compound is fully dissolved. For compounds with better aqueous solubility, sterile phosphate-buffered saline (PBS) or water can be used, but these solutions are generally less stable long-term.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials.[10] This is the most effective way to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store DMSO stocks at -20°C or -80°C in a dark, dry place.[10] For long-term storage (>6 months), -80°C is recommended. When stored properly, DMSO stocks are typically stable for up to 3 years.[10]

Q4: How can I quickly check if my compound is the likely source of the problem?

A4: Before launching into a full stability study, perform a simple control experiment. Set up your standard assay, but include a condition where you pre-incubate the compound in the complete cell culture media for the full duration of your experiment (e.g., 72 hours) at 37°C before adding it to the cells. If the biological effect is significantly reduced compared to freshly prepared compound, degradation is highly probable.

Troubleshooting Guide: Inconsistent Assay Performance

Problem Potential Cause Recommended Solution
Loss of biological activity in long-term assays (>24h) Compound degradation in media at 37°C.Perform a time-course stability study using HPLC or LC-MS to quantify the compound's concentration over time. (See Protocol 1).
High variability between replicate wells or plates Inconsistent stock solutions or precipitation.Prepare fresh stock solutions from powder.[5] Ensure the final DMSO concentration in media is low (typically <0.1%) to prevent precipitation. Visually inspect wells for any precipitate.
Complete loss of compound activity Incorrect storage or handling of stock solution.Discard old stock solutions. Prepare fresh aliquots from solid compound and store at -80°C. Avoid repeated freeze-thaw cycles.[10]
Assay works with a different batch of FBS/serum Serum components binding to or metabolizing the compound.Test stability in serum-free vs. serum-containing media. If a discrepancy is found, consider reducing serum concentration or adapting cells to serum-free media.
Troubleshooting Workflow Diagram

G start Inconsistent Assay Results check_stock Prepare Fresh Stock Aliquot & Store at -80°C start->check_stock retest_assay Re-run Assay with Fresh Stock check_stock->retest_assay pre_incubation Pre-incubation Control: Incubate compound in media for assay duration before adding to cells activity_lost Activity Still Reduced? pre_incubation->activity_lost stability_study Protocol 1: Quantitative Stability Study (HPLC / LC-MS) analyze_data Analyze Stability Data: Calculate Half-Life (t½) stability_study->analyze_data retest_assay->pre_incubation Yes, still inconsistent activity_restored Problem Solved: Stock solution was the issue retest_assay->activity_restored No activity_lost->stability_study Yes other_factors Troubleshoot Other Assay Parameters (Cells, Reagents, etc.) activity_lost->other_factors No stable Compound is Stable (t½ > Assay Duration) analyze_data->stable unstable Compound is Unstable (t½ < Assay Duration) analyze_data->unstable stable->other_factors mitigate Mitigation Strategy: - Replenish media/compound - Shorten assay duration - Use more stable analog unstable->mitigate

Caption: Troubleshooting decision tree for investigating inconsistent assay results.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media via LC-MS

This protocol provides a definitive method to quantify the concentration of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine over time in your specific cell culture medium under standard incubation conditions. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for its sensitivity and selectivity, allowing for unambiguous identification and quantification.[11][12]

Objective: To determine the half-life (t½) of the compound in complete cell culture medium at 37°C.

Materials:

  • N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (solid)

  • Anhydrous DMSO

  • Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS system with a C18 column

Procedure:

Part A: Preparation of Standards and Samples

  • Prepare 10 mM Stock Solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Prepare Working Solution: Spike the compound from the DMSO stock into pre-warmed (37°C) complete cell culture medium to a final concentration typical for your assays (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.

  • Time Point 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 500 µL). This is your T=0 sample.

  • Incubation: Place the remaining working solution in the 37°C, 5% CO₂ incubator.

  • Sample Collection: At subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove a 500 µL aliquot from the incubator.

  • Sample Processing (Protein Precipitation):

    • To each 500 µL aliquot, add 1 mL of ice-cold acetonitrile (a 2:1 ratio of ACN to media).[13][14] This precipitates the proteins from the serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitate.

    • Carefully transfer the supernatant to a new, clean tube. This contains your compound.

    • Store processed samples at -80°C until you are ready for LC-MS analysis.

  • Prepare Standard Curve: Prepare a standard curve by spiking known concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) into fresh, pre-warmed media. Process these standards identically to the time-point samples (Step 6).

Part B: LC-MS Analysis

  • Method Development: Develop an LC-MS method capable of separating the parent compound from media components and potential degradants. A standard C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Analysis: Analyze the processed standards and time-point samples by LC-MS. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the compound against the known concentrations.

    • Use the regression equation from the standard curve to determine the concentration of the compound in each of your time-point samples.

    • Plot concentration vs. time and calculate the half-life (t½).

Stability Study Workflow Diagram

G cluster_prep Sample Preparation cluster_incubation Time-Course Incubation (37°C) cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Spike into Culture Media (e.g., 10 µM) prep_stock->prep_working t0 T=0h prep_working->t0 t2 T=2h t8 T=8h t24 T=24h t48 T=48h t72 T=72h protein_precip Protein Precipitation (Acetonitrile) t72->protein_precip centrifuge Centrifuge protein_precip->centrifuge lcms LC-MS Analysis centrifuge->lcms data_analysis Quantify vs. Std Curve Calculate Half-Life lcms->data_analysis

Caption: Workflow for the quantitative assessment of compound stability in cell culture media.

References
  • WANG Xiaoxia, LIU Yi, WANG Hui, JIA Zhengwei. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Technology (Shanghai) Co., Ltd. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]

  • Waters Corporation. (2018). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 145, 413-425. Retrieved from [Link]

  • Noolvi, M. N., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Patel, H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-013. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • McCarty, R. M., & Bandarian, V. (2009). Biosynthesis of pyrrolopyrimidines. Vitamins and hormones, 83, 113–133. Retrieved from [Link]

  • ResearchGate. (n.d.). How to extract small molecules from cell culture media for LC-MS?. Retrieved from [Link]

  • Tloušt'ová, E., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal research reviews, 37(4), 846–897. Retrieved from [Link]

  • Kirpekar, F., et al. (1999). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid communications in mass spectrometry, 13(7), 679–684. Retrieved from [Link]

  • Obika, S., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of organic chemistry, 82(1), 359–367. Retrieved from [Link]

  • Ghasemi, S., et al. (2023). Green Synthesis of New Derivatives of Pyrrolopyrimidine by Employing Cu@KF/Clinoptilolite NPs: Study of Antioxidant Activity. Polycyclic Aromatic Compounds, 43(6), 5556-5570. Retrieved from [Link]

  • Plikhta, O. V., et al. (2021). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Structural Chemistry, 32(5), 1845–1856. Retrieved from [Link]

  • Gunic, E., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7175. Retrieved from [Link]

  • Mikhailov, S. N., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7215. Retrieved from [Link]

  • de Villiers, K. A., et al. (2017). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Chemistry & biodiversity, 14(10). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(10), 820-848. Retrieved from [Link]

  • MacRaild, C. A., et al. (2015). A critical evaluation of pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum apical membrane antigen 1 (AMA1) inhibitors. MedChemComm, 6(11), 1999–2005. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC advances, 14(2), 940–958. Retrieved from [Link]

  • Rochelle, G. T. (n.d.). Degradation of amines in CO2 Capture. SINTEF. Retrieved from [Link]

  • Southern Company. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. Retrieved from [Link]

  • Pfizer Inc. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Pyrrolopyrimidine Scaffolds

Subject: Removal of Residual Dimethylamine (DMA) Strategic Overview: The "Sticky" Amine Problem The Challenge: Dimethylamine (DMA) is a frequent impurity in pyrrolopyrimidine synthesis, often originating from the hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Residual Dimethylamine (DMA)

Strategic Overview: The "Sticky" Amine Problem

The Challenge: Dimethylamine (DMA) is a frequent impurity in pyrrolopyrimidine synthesis, often originating from the hydrolysis of solvents (DMF, DMAc) or used directly as a reagent. While volatile (b.p. 7°C), it is deceptively difficult to remove. It readily forms salts with acidic byproducts, creates stable solvates within the crystal lattice of pyrrolopyrimidines, and adheres to glass surfaces.

The Risk (Why this matters): Beyond standard ICH Q3C residual solvent limits, DMA is a secondary amine and a direct precursor to N-Nitrosodimethylamine (NDMA) , a potent mutagen.[1] In the current regulatory climate (FDA/EMA nitrosamine risk assessments), "non-detect" levels of DMA are often required to prevent downstream nitrosamine formation during shelf-life storage.

Troubleshooting Guide: Phase-Based Removal Protocols

Do not rely on a single method. Successful removal often requires a "orthogonal" approach—combining chemical extraction with physical exclusion.

Phase 1: Liquid-Liquid Extraction (The "pH Swing")

Issue: "I washed with water, but the DMA persists." Root Cause: DMA has a


. In neutral water, an equilibrium exists.[1] If your product is also basic (common for pyrrolopyrimidines), they may co-extract.

The Solution: Exploit the


. The pyrrolopyrimidine core (N-7) is acidic (

), but the pyrimidine nitrogen (N-3) is weakly basic (

).[1] You must operate in the "Goldilocks Window" (pH 5.5 – 7.0).

Protocol A: The Buffered Wash (Recommended)

  • Dissolve: Dilute crude mixture in a hydrophobic solvent (DCM or 2-MeTHF). Avoid EtOAc if possible (can trap amines).

  • Wash 1 (Acidic): Wash with 5% Ammonium Chloride (

    
    )  or 0.5M Phosphate Buffer (pH 6.0) .[1]
    
    • Mechanism:[1][2][3] At pH 6, DMA is >99.9% protonated (

      
      ) and partitions to water.[1] The pyrrolopyrimidine (typically 
      
      
      
      ) remains neutral and stays in the organic layer.
  • Wash 2 (Polishing): Wash with brine to break emulsions.

  • Dry: Dry over

    
    . Do not use 
    
    
    
    if the product is sensitive to Lewis acids.

Protocol B: The Copper Sequestration (The "Blue Wash") Use when acid washes fail or product precipitates at low pH.

  • Wash the organic layer with 10% aqueous Copper(II) Sulfate (

    
    ) .[4]
    
  • Mechanism: DMA acts as a ligand, forming a water-soluble deep blue complex

    
    .[1]
    
  • Endpoint: Continue washing until the aqueous layer no longer turns deep blue/purple.

Phase 2: Solid-Phase Scavenging (The "Magic Bullet")

Issue: "I cannot do aqueous workups (water-sensitive product) or trace DMA remains (100-500 ppm)." Solution: Chemoselective scavenger resins.

Recommended Resins:

  • Isocyanate Resins (Polystyrene-N=C=O): Reacts rapidly with secondary amines to form insoluble ureas.[1]

  • Benzyloxybenzaldehyde Resins: Reacts to form iminium ions (requires acid catalyst, less preferred for DMA).[1]

Protocol:

  • Calculate: Add 3–4 equivalents of Isocyanate resin relative to the estimated residual DMA.

  • Slurry: Stir gently in DCM or THF for 4–12 hours at room temperature.

    • Tip: Do not use magnetic stir bars which grind the resin; use an overhead stirrer or shaker.

  • Filter: Remove resin via a fritted funnel. The DMA remains covalently bound to the beads.

Phase 3: Crystallization & Drying (Breaking the Lattice)

Issue: "NMR shows DMA peaks even after high-vac drying at 60°C." Root Cause: DMA is likely trapped as a solvate or a salt within the crystal lattice.

Protocol: The "Solvent Swap"

  • Dissolution: Dissolve the solid in a solvent with a higher boiling point than DMA (e.g., Ethanol, IPA, or Toluene).[1]

  • Azeotrope: Rotovap to dryness. Repeat 2–3 times.

    • Mechanism:[1][2][3][5] The solvent vapor carries the volatile DMA free base out of the mixture.

  • Slurry (Final Polish): If the solid is crystalline, slurry in n-Heptane or MTBE.[1] DMA is soluble in these organic solvents, but the pyrrolopyrimidine product is often not. Filter to isolate the product.[4]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct removal method based on your product's properties.

DMA_Removal_Workflow Start Start: Crude Pyrrolopyrimidine with Residual DMA CheckSolubility Is Product Water Soluble? Start->CheckSolubility CheckAcidStability Is Product Acid Stable? CheckSolubility->CheckAcidStability No (Lipophilic) Method_Resin Method C: Isocyanate Resin (PS-NCO) CheckSolubility->Method_Resin Yes (Hydrophilic) Method_Buffer Method A: pH 6.0 Buffer Wash (Ammonium Chloride) CheckAcidStability->Method_Buffer Yes Method_Cu Method B: CuSO4 Wash (Complexation) CheckAcidStability->Method_Cu No (Acid Sensitive) AqueousRoute Aqueous Workup Route ResinRoute Scavenger Resin Route Method_Azeotrope Method D: Azeotropic Distillation (Toluene/IPA) Method_Buffer->Method_Azeotrope Trace DMA remains Method_Cu->Method_Azeotrope Trace DMA remains Method_Resin->Method_Azeotrope Trace DMA remains End Purified Product (< Limit of Quantitation) Method_Azeotrope->End Final QC (GC-Headspace)

Figure 1: Decision tree for selecting the optimal DMA removal strategy based on product solubility and stability.

Comparative Data: Method Efficiency
MethodMechanismRemoval EfficiencyYield Loss RiskBest For
Acid Wash (pH 6) Protonation (

)
High (>95%)Low (if product neutral)Bulk removal in early steps.[1]
CuSO4 Wash Complexation (Ligand exchange)High (>98%)LowAcid-sensitive compounds.[1]
Isocyanate Resin Covalent Capture (Urea formation)Very High (>99%)Very Low (<1%)Late-stage polishing; high-value GMP intermediates.[1]
Azeotrope/Drying Physical EvaporationModerate (50-80%)NoneRemoving free base DMA; breaking solvates.[1]
Frequently Asked Questions (FAQs)

Q: My pyrrolopyrimidine has a basic side chain (e.g., piperazine). Won't the acid wash remove my product too? A: Yes, it might. If your product has a


, an acid wash at pH 6 will protonate your product, dragging it into the water.[1]
  • Fix: Use Method C (Isocyanate Resin) .[1] The resin is bulky; steric hindrance often prevents it from reacting with the bulky secondary amines on your scaffold, while it rapidly scavenges the small, unhindered DMA.

Q: I see a new impurity peak after using the Isocyanate resin. A: Check your reaction time. If left too long (>24h) or heated, the resin can react with primary amines or hydroxyls on your product. Always run at room temperature and monitor by LCMS.

Q: What is the regulatory limit for DMA? A: DMA is not explicitly listed in ICH Q3C with a specific PPM limit like Class 1 or 2 solvents. However, it is a Class 2 solvent precursor (DMF/DMAc) and a Nitrosamine precursor .[1]

  • Guidance: Most pharma sponsors set internal limits at < 50 ppm or even < 10 ppm depending on the downstream nitrosamine risk assessment.

References
  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[6] Link

  • Wernke, R., et al. (2010).[1] Process for removing dimethylamine.[4][7][8][9] U.S. Patent 2010/112813. Link

  • Seyler, C. (2023).[1] Scavenger Resins: A Practical Guide for Chemists. Amerigo Scientific.[10] Link

  • BenchChem Support. (2025). Removal of dimethylamine byproducts from reactions.[2][4][7][9][11] BenchChem Technical Guides. Link[1]

  • Organic Syntheses. (1955). 2-(Dimethylamino)pyrimidine Purification Protocols. Org.[4][5][7][12] Synth. 1955, 35, 52. Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Characterization of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

In the landscape of contemporary drug discovery and development, the pyrrolo[2,3-d]pyrimidine scaffold holds a privileged position.[1] This heterocyclic system is a core component of numerous biologically active molecule...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the pyrrolo[2,3-d]pyrimidine scaffold holds a privileged position.[1] This heterocyclic system is a core component of numerous biologically active molecules, including potent kinase inhibitors. The precise and unambiguous structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H NMR characterization of a key intermediate and building block, N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, offering a comparative perspective against structurally related analogues and potential impurities.

The Diagnostic ¹H NMR Fingerprint of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

The structural integrity of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be confidently established through the careful analysis of its ¹H NMR spectrum. The spectrum exhibits a series of characteristic signals corresponding to the distinct proton environments within the molecule. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Multiplicity Approximate Chemical Shift (δ, ppm) in DMSO-d₆ Integration Key Features and Rationale
H-2Singlet~8.1-8.31HThis proton, located on the pyrimidine ring, typically appears as a sharp singlet in the aromatic region. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atoms.
H-6Doublet~7.1-7.31HThis proton on the pyrrole ring is coupled to H-5, resulting in a doublet. The coupling constant (J) is typically in the range of 3-4 Hz, characteristic of vicinal coupling in a five-membered aromatic ring.
H-5Doublet~6.5-6.71HCoupled to H-6, this pyrrole proton also appears as a doublet with a similar coupling constant. It is generally found at a more upfield position compared to H-6.
N(7)-HBroad Singlet~11.5-12.01HThe proton attached to the pyrrole nitrogen is often observed as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. Its chemical shift can be concentration and temperature-dependent.[2]
N(CH₃)₂Singlet~3.2-3.46HThe six protons of the two methyl groups on the exocyclic amine appear as a sharp singlet, indicating their chemical equivalence.

It is crucial to note that the exact chemical shifts can be influenced by the choice of solvent, concentration, and temperature. For instance, in a less polar solvent like chloroform-d (CDCl₃), the N-H proton may appear more upfield and broader.

Comparative Analysis: Distinguishing N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine from Structural Analogues

In a research and development setting, it is often necessary to differentiate the target compound from its precursors, side-products, or other structurally related molecules. The ¹H NMR spectrum provides a powerful means for such comparisons.

Comparison with the Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the nucleophilic substitution of the chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine. The ¹H NMR spectra of these two compounds exhibit a key difference:

  • Absence of the N(CH₃)₂ signal: The most telling distinction is the absence of the intense singlet around 3.2-3.4 ppm in the spectrum of the starting material.

  • Chemical Shift of H-2 and Pyrrole Protons: The electronic environment of the heterocyclic core is altered by the substitution at the 4-position. This can lead to subtle but discernible shifts in the signals for H-2, H-5, and H-6.

Comparison with the Parent Amine: 7H-pyrrolo[2,3-d]pyrimidin-4-amine

The parent amine, lacking the N,N-dimethyl substitution, presents a different ¹H NMR profile:

  • NH₂ Signal: Instead of the singlet for the N(CH₃)₂ group, the spectrum of 7H-pyrrolo[2,3-d]pyrimidin-4-amine will show a broad singlet corresponding to the two protons of the primary amine (NH₂). This signal is typically observed in the range of 6.5-7.5 ppm in DMSO-d₆ and its chemical shift is highly dependent on solvent and concentration.[3]

  • Chemical Shifts of Ring Protons: The electronic donating effect of the amino group will influence the chemical shifts of the aromatic protons, leading to slight differences compared to the N,N-dimethyl analogue.

Identification of Potential Impurities

The purity of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is critical for its intended application. ¹H NMR spectroscopy is an excellent technique for detecting and identifying potential impurities that may arise during synthesis.

A common route to this compound involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by amination. Potential impurities could include:

  • Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: As discussed above, its presence would be indicated by the absence of the N(CH₃)₂ signal and the characteristic signals of the chlorinated precursor.

  • Hydrolysis Product (7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one): If the 4-chloro intermediate is exposed to moisture, it can hydrolyze back to the starting ketone. The ¹H NMR spectrum of this impurity would show a distinct set of signals for the pyrrolo-pyrimidinone core.

  • Solvent Residues: Common organic solvents used in the synthesis and purification steps, such as toluene, ethyl acetate, or dichloromethane, may be present as residual impurities and can be identified by their characteristic ¹H NMR signals.[4]

Experimental Protocol for ¹H NMR Characterization

To obtain a high-quality and reproducible ¹H NMR spectrum of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like N-H.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include:

      • Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

      • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

      • Spectral Width (sw): A spectral width of approximately 16 ppm is usually sufficient to cover the entire proton chemical shift range.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing the Molecular Structure and Proton Assignments

To aid in the interpretation of the ¹H NMR data, a clear visualization of the molecular structure with the assigned protons is essential.

Figure 1: Molecular structure of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with key protons highlighted.

Conclusion

The ¹H NMR spectroscopic characterization of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a straightforward yet critical step in ensuring its identity and purity. By understanding the characteristic chemical shifts, coupling patterns, and by comparing the spectrum to those of potential impurities and structural analogues, researchers can confidently verify the successful synthesis of this important heterocyclic building block. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research and development.

References

  • MDPI. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. (2024, November 15). International Journal of Advanced Research. Retrieved from [Link]

  • PMC. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3d in DMSO- d . 6. Retrieved from [Link]

  • Taylor & Francis Online. (2017, January 27). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

  • PMC. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PMC. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • ACS Publications. (2025, September 9). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0287111). Retrieved from [Link]

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Comparative

mass spectrometry fragmentation pattern of N,N-dimethyl-7-deazaadenine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N,N-dimethyl-7-deazaadenine: A Comparative Analysis Introduction In the fields of drug discovery and epitranscriptomics, the precise structural elucid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N,N-dimethyl-7-deazaadenine: A Comparative Analysis

Introduction

In the fields of drug discovery and epitranscriptomics, the precise structural elucidation of modified nucleosides is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[1] N,N-dimethyl-7-deazaadenine is a modified purine base, structurally distinct from its canonical counterpart, adenine, in two key ways: the substitution of nitrogen at position 7 with a carbon (the "7-deaza" modification) and the presence of two methyl groups on the exocyclic amine (N6 position). These modifications significantly alter the molecule's chemical properties and, consequently, its behavior in the gas phase during mass spectrometric analysis.

This guide provides a detailed examination of the predicted fragmentation pattern of the N,N-dimethyl-7-deazaadenine nucleoside (specifically, 2'-deoxy-N,N-dimethyl-7-deazaadenosine) under positive-ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will dissect the causal relationships between its unique structure and its fragmentation products, drawing comparisons to related nucleosides to highlight the diagnostic value of its mass spectrum.

The Foundational Principles of Nucleoside Fragmentation

Before delving into our specific analyte, it is crucial to understand the universal principles governing nucleoside fragmentation in tandem mass spectrometry. For protonated nucleoside precursors, the most energetically favorable and, therefore, most common fragmentation event is the cleavage of the N-glycosidic bond that links the nucleobase to the sugar moiety.[2][3][4][5] This process results in a neutral loss of the sugar (e.g., 116.1 Da for deoxyribose) and the formation of a protonated nucleobase, which is often the most abundant ion (the base peak) in the product ion spectrum.[2][5] While other fragmentation pathways exist, such as cross-ring cleavages of the sugar or neutral losses from the base itself, the glycosidic bond cleavage provides the most immediate and vital diagnostic information.[3][6]

Predicted Fragmentation Pathway of 2'-deoxy-N,N-dimethyl-7-deazaadenosine

The fragmentation of 2'-deoxy-N,N-dimethyl-7-deazaadenosine is dictated by its constituent parts: the N,N-dimethyl-7-deazaadenine base and the deoxyribose sugar. The process begins with the protonation of the molecule in the ESI source to form the precursor ion, [M+H]⁺.

G cluster_main Fragmentation of 2'-deoxy-N,N-dimethyl-7-deazaadenosine cluster_fragments Product Ions parent Precursor Ion [M+H]⁺ m/z 292.15 base_ion Protonated Base [B+H]⁺ m/z 176.11 parent->base_ion  Neutral Loss  - C₅H₈O₃ (116.05 Da)  (Glycosidic Bond Cleavage) base_frag_ion Base Fragment [B+H - CH₃]⁺ m/z 161.09 base_ion->base_frag_ion  Neutral Loss  - CH₃ (15.02 Da)

Caption: Predicted fragmentation cascade for 2'-deoxy-N,N-dimethyl-7-deazaadenosine.

  • Primary Fragmentation: Glycosidic Bond Cleavage: The most prominent fragmentation route is the cleavage of the C-N glycosidic bond. This results in the neutral loss of the deoxyribose sugar (C₅H₈O₃, mass ≈ 116.05 Da). The resulting product ion is the protonated N,N-dimethyl-7-deazaadenine base [B+H]⁺ at approximately m/z 176.11. This ion is expected to be the base peak in the spectrum.

  • Secondary Fragmentation of the Nucleobase: The protonated base can undergo further fragmentation. A characteristic pathway for N,N-dimethylated compounds is the loss of a methyl radical (CH₃•, mass ≈ 15.02 Da) via alpha-cleavage.[7][8] This would produce a secondary fragment ion at m/z 161.09. The stability of the 7-deaza ring system suggests that further ring fragmentation would be less favorable compared to standard purines.[9]

Comparative Fragmentation Analysis

To fully appreciate the diagnostic features of N,N-dimethyl-7-deazaadenine's mass spectrum, it is instructive to compare it with structurally related nucleosides. The key differences arise from the 7-deaza substitution and the N,N-dimethylation.

G cluster_legend Structural Modification Effects start Adenosine (Baseline) deaza_mod 7-Deaza Modification (N7 -> C7) start->deaza_mod dimethyl_mod N,N-Dimethylation (N6 Position) start->dimethyl_mod deaza_effect Effect: - Increases base stability - Alters ring fragmentation deaza_mod->deaza_effect dimethyl_effect Effect: - Adds 28 Da to base mass - Enables loss of CH₃ dimethyl_mod->dimethyl_effect target_compound N,N-dimethyl-7-deazaadenosine (Combined Effects) deaza_effect->target_compound dimethyl_effect->target_compound G cluster_workflow LC-MS/MS Workflow sample_prep 1. Sample Preparation (e.g., RNA Hydrolysis) lc_sep 2. LC Separation (C18 Reversed-Phase) sample_prep->lc_sep ionization 3. ESI Ionization (Positive Mode) lc_sep->ionization ms1_scan 4. MS1 Scan (Isolate Precursor Ion) ionization->ms1_scan fragmentation 5. Collision-Induced Dissociation (CID) ms1_scan->fragmentation ms2_scan 6. MS2 Scan (Detect Product Ions) fragmentation->ms2_scan data_analysis 7. Data Analysis ms2_scan->data_analysis

Sources

Validation

The Impact of N-Alkylation on Pyrrolopyrimidine Inhibitor Potency: A Comparative Analysis of N,N-dimethyl and N-methyl Analogs

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of kinase inhibitors is paramount for designing more potent and selective therapeutics. The pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of kinase inhibitors is paramount for designing more potent and selective therapeutics. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases implicated in diseases such as cancer and autoimmune disorders. A key point of molecular diversity in these inhibitors is the substitution on the pyrrole nitrogen. This guide provides an in-depth comparison of the inhibitory potency (IC50) of N,N-dimethyl versus N-methyl substituted pyrrolopyrimidine inhibitors, supported by experimental data and established biochemical assay protocols.

Structure-Activity Relationship: The Subtle but Significant Role of N-Alkylation

The substitution pattern on the pyrrolopyrimidine core plays a crucial role in determining the inhibitor's binding affinity and selectivity for its target kinase. The size, electronics, and conformational flexibility of the substituent on the pyrrole nitrogen can significantly influence key interactions within the ATP-binding pocket of the kinase.

Generally, the addition of a methyl group to the pyrrole nitrogen can enhance potency for several reasons:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can lead to improved cell permeability and better interactions with hydrophobic pockets within the kinase active site.

  • Modulation of Basicity: The nitrogen atom's basicity is altered by the presence of alkyl groups, which can affect its ability to form crucial hydrogen bonds or ionic interactions with acidic residues in the kinase active site, such as an aspartate residue.

  • Conformational Effects: The methyl group can influence the preferred conformation of the inhibitor, potentially pre-organizing it for a more favorable binding pose.

The transition from an N-methyl to an N,N-dimethyl substitution introduces additional steric bulk. This can have one of two opposing effects:

  • Positive Impact: The additional methyl group could lead to more extensive van der Waals interactions with a hydrophobic pocket, thereby increasing binding affinity.

  • Negative Impact (Steric Hindrance): The bulkier N,N-dimethyl group might clash with residues in the ATP-binding site, preventing the inhibitor from achieving its optimal binding conformation and thus reducing its potency.

The precise effect of N,N-dimethylation is therefore highly dependent on the specific topology of the target kinase's active site.

Comparative IC50 Data of N-Substituted Pyrrolopyrimidine Inhibitors

The following table summarizes the IC50 values of several N-substituted pyrrolopyrimidine inhibitors against their respective kinase targets. While a direct N-methyl versus N,N-dimethyl comparison is absent, the data illustrates the sensitivity of potency to the nature of the N-substituent.

Compound ID/ReferenceN-SubstitutionTarget KinaseIC50 (nM)
Compound 42 [1]N-methylBTK0.7
Compound 32g [2]N-methyl (on sulfonamide)EGFR (triple mutant)0.4 - 0.9
Abrocitinib [3]N-methyl (pyrrolidine ring)JAK1~29
Compound 23a [4](part of a larger N-substituent)JAK172
Compound 18d [1]N-methylENPP151.4
Compound 18e [1]N-isopropylENPP120660
Compound 18f [1]N-cyclopropylENPP174.0
Compound 18h [1]N-phenylENPP1298

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in assay conditions.

The data for ENPP1 inhibitors clearly demonstrates that even small changes to the N-alkyl group (methyl vs. isopropyl vs. cyclopropyl) can lead to dramatic shifts in potency, with the N-methyl analog being significantly more potent than the N-isopropyl analog. This underscores the importance of fine-tuning the substitution at this position for optimal target engagement.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To experimentally determine and compare the IC50 values of N,N-dimethyl and N-methyl pyrrolopyrimidine inhibitors, a robust and validated in vitro kinase assay is essential. The following is a generalized protocol for a fluorescence-based kinase assay, a common method in drug discovery.[5][6]

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant Kinase (e.g., JAK1, BTK, EGFR)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • Test Inhibitors (N,N-dimethyl and N-methyl pyrrolopyrimidine analogs) dissolved in DMSO

  • Detection Reagent (e.g., phosphospecific antibody conjugated to a fluorescent probe or a system that measures ADP production)[6]

  • 384-well microplates[5][6]

  • Microplate reader capable of fluorescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[6]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (representing 100% kinase activity) and wells with no enzyme (background).

  • Enzyme and Substrate Addition: Prepare a master mix containing the recombinant kinase and its substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., fluorescence) that is proportional to the amount of phosphorylated substrate or ADP produced.

  • Data Acquisition: Read the signal intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[5]

Signaling Pathway Visualization: The JAK-STAT Pathway

Many pyrrolopyrimidine inhibitors target kinases within critical cell signaling pathways. The Janus kinase (JAK) family of tyrosine kinases is a key target for inhibitors used in the treatment of autoimmune diseases and cancer. The following diagram illustrates the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_dimer STAT Dimer Cytokine_Receptor->STAT_dimer Recruits & Phosphorylates STAT Cytokine Cytokine Cytokine->Cytokine_Receptor JAK->Cytokine_Receptor Phosphorylates JAK->JAK Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Pyrrolopyrimidine_Inhibitor N-methyl/N,N-dimethyl Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolopyrimidine inhibitors.

Conclusion

The substitution on the pyrrole nitrogen of the pyrrolopyrimidine scaffold is a critical determinant of inhibitor potency. While direct comparative data for N,N-dimethyl versus N-methyl analogs is sparse in the public domain, the available structure-activity relationship data for a range of N-substituted pyrrolopyrimidines strongly indicates that this position is highly sensitive to the size and nature of the substituent. The significant drop in potency observed when moving from an N-methyl to a bulkier N-isopropyl group in ENPP1 inhibitors suggests that steric hindrance can be a major limiting factor.

Future drug discovery efforts focused on pyrrolopyrimidine inhibitors should include a systematic evaluation of N-alkyl substitutions, including a direct comparison of N-methyl and N,N-dimethyl analogs, for each specific kinase target. The detailed experimental protocol provided in this guide offers a robust framework for conducting such comparative studies. A deeper understanding of the nuanced structure-activity relationships at this position will undoubtedly facilitate the design of more potent and selective kinase inhibitors for a variety of therapeutic applications.

References

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(12), e3669. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 241, 114611. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Yin, T., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12. Available from: [Link]

  • Li, S., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available from: [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available from: [Link]

  • ResearchGate. IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Available from: [Link]

  • De Jonghe, S., & Herdewijn, P. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 11-69. Available from: [Link]

  • Brien, J. F., et al. (2007). Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3). Bioorganic & Medicinal Chemistry Letters, 17(5), 1341-1345. Available from: [Link]

  • Semantic Scholar. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available from: [Link]

  • Gustafsson, R., et al. (2022). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. PMC. Available from: [Link]

  • Witulski, B., et al. (2024). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. MDPI. Available from: [Link]

  • El-Faham, A., et al. (2017). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. PMC. Available from: [Link]

  • Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. Available from: [Link]

  • ResearchGate. Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Available from: [Link]

  • El-Gazzar, M. G., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available from: [Link]

  • Nehira, T., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5147-5163. Available from: [Link]

Sources

Validation

Technical Guide: Kinase Selectivity &amp; Structural Pharmacology of 4-Dimethylamino-7H-pyrrolo[2,3-d]pyrimidine

The following guide provides an in-depth technical analysis of the kinase selectivity profile and structural pharmacology of 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine . This document is structured to serve researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the kinase selectivity profile and structural pharmacology of 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine . This document is structured to serve researchers designing fragment-based libraries or optimizing pyrrolopyrimidine scaffolds.

Executive Summary

4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine (also known as N,N-dimethyl-7-deazaadenine) represents a critical "probe" scaffold in kinase medicinal chemistry. Unlike its parent compound, 4-amino-7H-pyrrolo[2,3-d]pyrimidine (7-deazaadenine), which mimics the hydrogen-bonding pattern of Adenine (ATP), the 4-dimethylamino variant abolishes the canonical H-bond donor capability at the hinge region.

This structural modification drastically alters the kinase selectivity profile:

  • Loss of Affinity: It renders the scaffold inactive against kinases strictly requiring the N6-H donor (e.g., CDK2, PKA).

  • Emergent Selectivity: It retains or enhances potency against kinases that tolerate hydrophobic bulk at the hinge or rely primarily on the N1-acceptor interaction, most notably the Hippo Pathway kinases (STK3/MST2, STK4/MST1) and LRRK2 .

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

PropertyDetail
Systematic Name N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Scaffold Class 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Key Feature C4-Dimethylamino group (Exocyclic amine fully methylated)
Role Fragment, Chemical Probe, Scaffold Core
Molecular Weight ~162.19 g/mol
Structural Pharmacology: The "Hinge Binder" Switch

The pyrrolo[2,3-d]pyrimidine scaffold typically binds to the kinase hinge region via a bidentate motif:

  • N1 (Acceptor): Accepts a proton from the backbone amide (e.g., Met, Leu).

  • C4-NH2 (Donor): Donates a proton to the backbone carbonyl (e.g., Glu, Leu).

The Effect of Dimethylation: By methylating the C4-amine, the donor capability is removed . The molecule can now only act as an H-bond acceptor at N1. Furthermore, the two methyl groups introduce steric bulk that may clash with the "roof" of the ATP-binding pocket (the Glycine-rich loop or residues flanking the hinge).

BindingMode cluster_ATP Canonical ATP/Adenine Binding cluster_Dimethyl 4-Dimethylamino Variant Binding Adenine Adenine / 7-Deazaadenine (4-NH2) Hinge1 Hinge Backbone (Carbonyl) Adenine->Hinge1 H-Bond Donor (NH2 -> O) Hinge2 Hinge Backbone (Amide NH) Hinge2->Adenine H-Bond Donor (NH -> N1) DimethylProbe 4-Dimethylamino-7-deazaadenine (4-NMe2) StericClash Hinge Carbonyl / Gatekeeper (Steric Clash) DimethylProbe->StericClash NO H-Bond Steric Repulsion HingeTarget Hinge Backbone (Amide NH) HingeTarget->DimethylProbe H-Bond Intact (NH -> N1)

Figure 1: Comparative binding modes. The 4-dimethylamino variant loses the H-bond to the hinge carbonyl, restricting its activity to kinases that do not strictly require this interaction.

Kinase Selectivity Profile

The selectivity of the 4-dimethylamino-pyrrolo[2,3-d]pyrimidine core is defined by exclusion . It is generally a weak inhibitor (Fragment-like) unless substituted at the C5 or C6 position. However, specific functionalized derivatives (e.g., Compound 21 ) reveal the intrinsic preference of this core.

A. Primary Targets (High Affinity Potential)

Data derived from substituted analogs (e.g., 5-aryl derivatives) indicates high affinity for:

Kinase TargetAffinity (IC50/Kd)Mechanism of Recognition
STK4 (MST1) ~81 nM (as Cmpd 21)Tolerates hydrophobic bulk at hinge; relies on N1 acceptor.
STK3 (MST2) ~120 nM Homologous to STK4; Hippo pathway regulation.
LRRK2 < 100 nM (derivatives)Large ATP pocket accommodates the dimethyl group; frequent target for this scaffold.
CSNK1G2 Micromolar (Fragment)Casein Kinase 1 family often tolerates 7-deazapurines.
B. Negative Targets (Low/No Affinity)

Due to the loss of the H-bond donor, this scaffold shows markedly reduced activity against "Classical" kinases compared to the 4-amino parent:

  • CDK2/Cyclin A: Inactive or >10 µM (Requires bidentate H-bonds).

  • PKA (PKACα): Reduced affinity (Canonical AGC kinase binding disrupted).

  • JAK Family (JAK1/2/3): While Tofacitinib (a pyrrolopyrimidine) hits JAKs, it possesses a specific amide side chain. The simple 4-dimethylamino core is generally not a potent JAK inhibitor without specific C3/C4 substituents to engage the unique JAK pockets.

C. Supporting Experimental Data

In a comparative study of Hippo pathway inhibitors (Reference 1), the dimethylamino substituent was explicitly compared to other amines:

  • Compound 21 (5-(3-chlorophenyl)-4-dimethylamino...): IC50 = 81 nM (STK4).[1][2]

  • Piperazine analogs: Diminished potency.[3][1][2]

  • Bulky alkyl amines: Diminished potency.[2]

Comparative Analysis: Alternatives

This section compares the 4-dimethylamino probe against standard alternatives in the pyrrolopyrimidine class.

Feature4-Dimethylamino-7H-pp 4-Amino-7H-pp (7-Deazaadenine) Tofacitinib (Drug)
Hinge Binding Monodentate (Acceptor only)Bidentate (Donor + Acceptor)Bidentate (via specific side chain)
Selectivity Narrow (STK4, LRRK2)Promiscuous (Pan-kinase)Selective (JAK1/3)
Primary Use Chemical Probe / FragmentScaffold Core / ATP MimicClinical Therapeutic
Key Advantage Filters out "sticky" kinases requiring donor H-bonds.High Ligand Efficiency (LE).High potency/efficacy.[3]

Experimental Methodologies

To validate the selectivity profile of this molecule in your own lab, follow these standardized protocols.

Protocol A: NanoBRET Target Engagement Assay (Cellular)

Recommended for verifying STK3/4 or LRRK2 binding in live cells.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-Kinase fusion plasmid (e.g., NanoLuc-STK4).

  • Tracer Addition: 24h post-transfection, treat cells with 0.1 - 0.5 µM of a broad-spectrum tracer (e.g., Tracer K-5 or K-10).

  • Compound Treatment: Add 4-dimethylamino-7H-pyrrolo[2,3-d]pyrimidine (serially diluted, 0.1 nM to 10 µM).

  • Incubation: Incubate for 2 hours at 37°C / 5% CO2.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emission.

  • Analysis: Calculate mBU (milli-BRET units). A decrease in BRET signal indicates displacement of the tracer by the test compound.

Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Recommended for fragment screening.

  • Protein Prep: Dilute recombinant kinase domain (e.g., STK4, CDK2) to 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add compound to 100 µM (high concentration for fragments).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: A positive shift (ΔTm > 2°C) confirms binding. Expect a shift for STK4 but no shift for CDK2.

References

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Source: Journal of Medicinal Chemistry (via PMC), 2023. Context: Identifies "Compound 21" (5-(3-Chlorophenyl)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) as a potent STK4 inhibitor (81 nM).[1] URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Source: Journal of Medicinal Chemistry, 2010. Context: Discusses the structure-activity relationship (SAR) of the pyrrolo[2,3-d]pyrimidine scaffold and the necessity of the 4-amino group for Akt/PKA selectivity. URL:[Link]

  • 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors. Source: US Patent US9156845B2.[4] Context: Lists N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a relevant chemical entity in the synthesis of LRRK2 inhibitors. URL:

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Comparative

crystal structure analysis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexes

This guide provides an in-depth structural analysis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as N,N-dimethyl-7-deazaadenine) complexes, focusing on their application as kinase inhibitor scaffolds. O...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (also known as N,N-dimethyl-7-deazaadenine) complexes, focusing on their application as kinase inhibitor scaffolds.

Optimizing Kinase Inhibitor Scaffolds Through Hydrophobic Tuning

Executive Summary & Rationale

In the development of ATP-competitive kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine (7-deazaadenine) scaffold is a privileged structure, mimicking the adenine core of ATP while offering distinct vectors for substitution.

This guide analyzes the specific structural consequences of N,N-dimethylation at the exocyclic amine (position 4). Unlike the standard primary amine (-NH₂), which functions as a hydrogen bond donor/acceptor pair, the N,N-dimethyl group (-NMe₂) eliminates the hydrogen bond donor capability.

Why this matters:

  • Selectivity Filter: Removing the H-bond donor prevents binding to kinases that strictly require a donor-acceptor "handshake" at the hinge region.

  • Hydrophobic Packing: The dimethyl group creates a localized hydrophobic surface that can exploit specific pockets (e.g., near the gatekeeper residue) inaccessible to the polar -NH₂ group.

  • Permeability: Capping polar hydrogens improves membrane permeability (logP) and blood-brain barrier penetration.[1]

Comparative Analysis: The "Missing Donor" Paradox

The following table compares the crystallographic and binding performance of the N,N-dimethyl scaffold against the standard 7-deazaadenine and the parent purine.

Table 1: Structural & Functional Comparison of Scaffolds
FeatureProduct: N,N-Dimethyl-7-deazaadenine Alternative A: 7-Deazaadenine (Standard) Alternative B: N,N-Dimethyladenine (Purine)
Hinge Interaction Acceptor Only (N1).[1] No donor at C4.[1]Dual: Donor (N4-H) + Acceptor (N1).Acceptor Only (N1).[1] N7 adds extra acceptor.[1]
Binding Mode Relies on N1 H-bond + Hydrophobic Clamp of Me groups.[1]Classical ATP-mimetic "handshake".[1]Similar to Product, but N7 can repel hydrophobic gatekeepers.[1]
Potency (STK4) ~81 nM (Fragment efficiency high).[1]~10-50 nM (Higher affinity due to H-bond).[1]Variable; N7 often incurs desolvation penalty.[1]
Selectivity High: Filters out kinases requiring dual hinge H-bonds.[1]Low: Binds promiscuously to most ATP sites.[1]Moderate: N7 interactions vary by kinase.[1]
Crystallography Well-ordered Me groups; clear electron density.[1]N4-amino group often rotates/flops if not bound.[1]N6-Me groups often disordered.[1]
Mechanistic Insight: The Hydrophobic Compensation

Experimental data (e.g., from STK4/MST1 kinase studies) suggests that while N,N-dimethylation removes a key hydrogen bond, the potency loss is often minimal (e.g., 81 nM for the dimethyl fragment vs. nanomolar for the primary amine).

Causality: The energy penalty of losing the H-bond is compensated by the entropic gain of desolvating the hydrophobic methyl groups and the enthalpic gain of van der Waals contacts with the kinase hinge residues (often Leucine or Valine).

Visualization: Hinge Binding Networks

The diagram below illustrates the critical difference in binding topology between the Standard 7-Deazaadenine and the N,N-Dimethyl variant.

HingeBinding cluster_Kinase Kinase Hinge Region cluster_Ligand Ligand Scaffold Backbone_CO Backbone C=O (Glu/Leu) Backbone_NH Backbone N-H (Cys/Val) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) N1_Acceptor N1 (Ring Nitrogen) N1_Acceptor->Backbone_NH H-Bond (Strong) C4_Substituent C4 Substituent C4_Substituent->Backbone_CO H-Bond (If -NH2) C4_Substituent->Backbone_CO Steric Clash/Repulsion (If -NMe2) C4_Substituent->Hydrophobic_Pocket vdW Contact (If -NMe2) Legend Green = H-Bond | Red = Hydrophobic/Steric

Figure 1: Comparative binding topology.[1] The N,N-dimethyl scaffold (Red path) trades the canonical H-bond for hydrophobic packing against the gatekeeper region.

Experimental Protocol: Co-Crystallization & Analysis

To validate the binding mode of N,N-dimethyl-7-deazaadenine derivatives, follow this self-validating protocol derived from STK4 (MST1) structural studies.

Phase 1: Complex Formation
  • Protein Prep: Express and purify the kinase domain (e.g., STK4 residues 18–308) to >95% homogeneity.[1]

    • Critical Step: Ensure the protein buffer is free of competing nucleotides (ATP/ADP).[1] Treat with charcoal or dialyze extensively.[1]

  • Ligand Solubilization: Dissolve the N,N-dimethyl ligand in 100% DMSO at 100 mM.[1]

    • Note: These ligands are more lipophilic than their -NH₂ counterparts.[1] Ensure complete dissolution to avoid micro-crystals acting as false nucleation sites.[1]

  • Incubation: Mix protein (5-10 mg/mL) with ligand at a 1:3 molar ratio (Protein:Ligand). Incubate on ice for 1 hour.

    • Validation: Perform Thermal Shift Assay (TSA).[1] A

      
       confirms binding before crystallization trials.[1]
      
Phase 2: Crystallization (Hanging Drop)[1]
  • Reservoir Solution: 0.1 M HEPES (pH 7.5), 20-25% PEG 3350, 0.2 M Ammonium Sulfate.

  • Drop Setup: 1 µL Protein-Ligand Complex + 1 µL Reservoir.

  • Seeding: If nucleation is slow (common with hydrophobic ligands), use streak seeding from apo-crystals.[1]

Phase 3: Structure Solution & Refinement
  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Molecular Replacement: Use the apo-kinase structure (e.g., PDB 3COM for STK4) as a search model.[1]

  • Ligand Fitting:

    • Look for

      
       difference density at the hinge region.[1]
      
    • Checkpoint: The N,N-dimethyl group should appear as a "paddle" shape (planar N with two methyl lobes) perpendicular to the hinge vector.

    • Restraints: Generate CIF topology files explicitly defining the

      
       bond angles to prevent the refinement from forcing a planar -NH₂ geometry.
      

References

  • Inhibitors of the Hippo P

    • Context: Describes the synthesis and SAR of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, including the N,N-dimethyl analog (Compound 21)
    • Source:[1]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Selective AKT Inhibitors.

    • Context: Establishes the 7-deazapurine scaffold as a robust kinase inhibitor platform and discusses the impact of N-substitution on selectivity.
    • Source:[1]

  • Structural Basis for the Inhibition of Checkpoint Kinase 1 (CHK1) by 7-Deazapurines.

    • Context: Provides comparative structural data on how 7-deazapurines interact with the kinase hinge region compared to purines.[1]

    • Source:[1]

Sources

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of N,N-dimethyl-7-deazaadenine Against Tofacitinib and its Analogs

A Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Introduction: The Evolving Landscape of JAK Inhibition The Janus kinase (JAK) family of intracellular, non-receptor tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Evolving Landscape of JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain myeloproliferative neoplasms. Consequently, the development of small molecule JAK inhibitors (jakinibs) has revolutionized the therapeutic landscape for conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Tofacitinib, the first oral JAK inhibitor to receive FDA approval for rheumatoid arthritis, acts as a pan-JAK inhibitor with a preference for JAK1 and JAK3. This broad-spectrum activity, while effective, has spurred the development of second-generation jakinibs with more selective profiles, aiming to enhance the therapeutic window by minimizing off-target effects. This guide provides a framework for the preclinical benchmarking of a novel putative kinase inhibitor, N,N-dimethyl-7-deazaadenine, against the established pan-JAK inhibitor Tofacitinib and a panel of its more selective analogs.

This document will detail the necessary in vitro biochemical and cell-based assays to comprehensively characterize the potency, selectivity, and cellular activity of N,N-dimethyl-7-deazaadenine, providing a roadmap for its evaluation as a potential next-generation JAK inhibitor.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which often includes pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Point of Intervention Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT (inactive) Receptor->STAT 3. STAT Recruitment JAK->Receptor JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (active) STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (e.g., pro-inflammatory mediators) Nucleus->Gene_Expression 7. Modulation of Gene Transcription Inhibitor JAK Inhibitor (e.g., N,N-dimethyl-7-deazaadenine) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Comparative Inhibitor Panel: Tofacitinib and Its Analogs

To effectively benchmark N,N-dimethyl-7-deazaadenine, a carefully selected panel of existing JAK inhibitors with varying selectivity profiles is essential.

Inhibitor Primary Targets Description
Tofacitinib JAK1, JAK3A pan-JAK inhibitor, considered the first-generation benchmark.
Baricitinib JAK1, JAK2A selective inhibitor of JAK1 and JAK2.
Upadacitinib JAK1A second-generation inhibitor with high selectivity for JAK1.
Filgotinib JAK1A potent and selective JAK1 inhibitor.
Decernotinib JAK3An experimental inhibitor with high selectivity for JAK3.

Experimental Benchmarking Workflow

A tiered approach is recommended for the comprehensive evaluation of N,N-dimethyl-7-deazaadenine, progressing from initial biochemical potency and selectivity profiling to more physiologically relevant cell-based assays.

Benchmarking_Workflow cluster_tier1 Tier 1: Biochemical Profiling cluster_tier2 Tier 2: Cellular Activity Assessment cluster_tier3 Tier 3: Downstream Functional Analysis Biochemical_Assay In Vitro Kinase Assays (e.g., LanthaScreen™, HTRF®) Biochemical_Output Determine IC50 values for JAK1, JAK2, JAK3, TYK2 Biochemical_Assay->Biochemical_Output Cell_Based_Assay Cell-Based p-STAT Assays (e.g., Western Blot, Cellular LanthaScreen™) Biochemical_Output->Cell_Based_Assay Proceed with potent and selective compounds Cell_Based_Output Measure inhibition of cytokine-induced STAT phosphorylation in relevant cell lines Cell_Based_Assay->Cell_Based_Output Functional_Assay Cytokine Production & Proliferation Assays Cell_Based_Output->Functional_Assay Confirm on-target cellular activity Functional_Output Assess impact on inflammatory mediator release and immune cell proliferation Functional_Assay->Functional_Output

Caption: A tiered experimental workflow for benchmarking a novel JAK inhibitor.

Tier 1: In Vitro Biochemical Profiling

The initial step is to determine the direct inhibitory activity of N,N-dimethyl-7-deazaadenine against the isolated catalytic domains of the four JAK isoforms. This provides a clean measure of potency and selectivity, independent of cellular factors.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high FRET signal is generated. An inhibitor competing with the tracer for the ATP-binding site will disrupt this FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute N,N-dimethyl-7-deazaadenine and the reference inhibitors (Tofacitinib, etc.) in DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create 4X final concentrations.

    • Prepare a 2X working solution of the target JAK kinase (JAK1, JAK2, JAK3, or TYK2) and the corresponding Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X working solution of the appropriate Alexa Fluor® 647-labeled Kinase Tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of each 4X inhibitor dilution (or vehicle control) into the appropriate wells.

    • Add 5 µL of the 2X JAK kinase/Eu-anti-tag antibody mixture to each well.

    • Add 5 µL of the 4X Kinase Tracer solution to each well to initiate the binding reaction. The final volume will be 15 µL.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the percentage of inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Data Presentation: Biochemical Potency and Selectivity

The IC50 values obtained from the biochemical assays should be compiled into a table for easy comparison.

Table 1: Comparative Biochemical IC50 Values (nM) of JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Data Source
N,N-dimethyl-7-deazaadenine ExperimentalExperimentalExperimentalExperimentalThis Study
Tofacitinib 157145472
Baricitinib 0.78225314
Upadacitinib 0.7619224118
Filgotinib 453579,097397
Decernotinib >4x vs JAK3>4x vs JAK32.5 (Ki)>4x vs JAK3

Note: IC50 values can vary depending on assay conditions, particularly ATP concentration.

Tier 2: Cellular Activity Assessment

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential for confirming that the compound can penetrate the cell membrane and inhibit the target in a more physiological context.

Protocol: Western Blot Analysis of STAT Phosphorylation

This classic technique provides a semi-quantitative measure of the inhibition of cytokine-induced STAT phosphorylation.

Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. Following treatment with the inhibitor, cell lysates are prepared, and the levels of phosphorylated STAT (p-STAT) and total STAT are detected by immunoblotting with specific antibodies.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., HEL cells for JAK2/STAT5, TF-1 cells for various pathways) in appropriate media.

    • Starve the cells of growth factors for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with serial dilutions of N,N-dimethyl-7-deazaadenine or reference inhibitors for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration and time (e.g., Interleukin-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the corresponding total STAT protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT signal to the total STAT signal for each sample.

    • Calculate the percentage of inhibition relative to the cytokine-stimulated control without inhibitor and determine the cellular IC50 value.

Data Presentation: Cellular Potency

The results from the cellular assays will provide a more physiologically relevant measure of the inhibitor's potency.

Table 2: Comparative Cellular IC50 Values (nM) for Inhibition of STAT Phosphorylation

InhibitorCellular AssayIC50 (nM)Key Findings
N,N-dimethyl-7-deazaadenine IL-6 induced p-STAT3 in TF-1 cellsExperimentalTo be determined.
Tofacitinib IL-2 induced p-STAT5 in human whole blood~50-100Potent inhibition of JAK1/3-mediated signaling.
Upadacitinib IL-6 induced p-STAT3 in human PBMCs~14Selective inhibition of JAK1-dependent pathways.
Filgotinib IL-6 induced p-STAT1 in human whole blood~629 (JAK1)Demonstrates high selectivity for JAK1 over JAK2 in cellular assays.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the initial benchmarking of a novel putative kinase inhibitor, N,N-dimethyl-7-deazaadenine, against the established JAK inhibitor Tofacitinib and its more selective analogs. By systematically evaluating its biochemical potency, selectivity, and cellular activity, researchers can generate a robust data package to inform decisions on the continued development of this compound.

A favorable profile for N,N-dimethyl-7-deazaadenine would be characterized by potent inhibition of one or more JAK isoforms, and ideally, a high degree of selectivity, which could translate to an improved safety profile in future clinical applications. Positive results from these in vitro studies would warrant progression to more complex functional assays, such as the measurement of inflammatory cytokine production from immune cells and in vivo studies in animal models of autoimmune disease. The rigorous application of these benchmarking principles is fundamental to the successful identification and development of the next generation of targeted therapies for immune-mediated diseases.

References

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 630-638. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Upadacitinib? Synapse. [Link]

  • Tanaka, Y. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology, 32(1), 1-10. [Link]

  • O'Shea, J. J., et al. (2016). Decernotinib: A Next-Generation Jakinib. Arthritis & Rheumatology, 68(9), 2095-2098. [Link]

  • Namour, F., et al. (2015). Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of Filgotinib, a Selective JAK-1 Inhibitor,

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

Executive Summary: Immediate Action Plan 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a nitrogen-containing heterocyclic compound, structurally classified as a 7-deazapurine derivative . It is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- is a nitrogen-containing heterocyclic compound, structurally classified as a 7-deazapurine derivative . It is frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK inhibitors).

Due to its structural similarity to bioactive purines and known kinase inhibitors, this compound must be handled as a Potentially Bioactive/Toxic Substance . Disposal protocols must prioritize total destruction (incineration) and strict segregation from oxidizers to prevent the formation of hazardous byproducts.

Critical Rule: Do NOT dispose of this compound or its solutions down the drain. All waste must be captured for off-site hazardous waste incineration.

Chemical Identity & Hazard Characterization

Before disposal, verify the material identity to ensure compatibility with waste streams.[1]

Property Details
Chemical Name 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
Synonyms N,N-Dimethyl-7-deazaadenine; 4-(Dimethylamino)-7H-pyrrolo[2,3-d]pyrimidine
Structural Class Pyrrolopyrimidine (7-Deazapurine)
Parent CAS 1500-85-2 (Parent amine: 7H-Pyrrolo[2,3-d]pyrimidin-4-amine)
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[2][3][4][5][6]
Hazard Profile (GHS Classification)

Based on structural analogs (Parent CAS 1500-85-2) and functional group analysis:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7][8]

  • Skin/Eye Irritation: Category 2A/2 (Causes serious eye irritation and skin irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[7]

  • Bioactivity Warning: As a kinase inhibitor scaffold, assume potential for reproductive toxicity or specific organ toxicity upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety relies on redundancy. Use the following PPE tier for all disposal operations:

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) for solid handling. If handling large quantities (>10g) or creating dust, use a P100 or powered air-purifying respirator (PAPR).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

    • Rationale: Organic amines can permeate standard latex; double gloving allows for immediate outer glove removal upon contamination.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

  • Body: Lab coat (buttoned) and long pants.

Waste Segregation & Disposal Protocol

This section details the operational workflow. The primary goal is segregation to facilitate high-temperature incineration.

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired powder, weighing boats, contaminated gloves, paper towels.

  • Containment: Place solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[6][7][9]

  • Disposal Path: Designate for High-Temperature Incineration .

B. Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicable to: Solutions in DMSO, Methanol, or reaction mother liquors.

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, DMSO, DMF, Acetone, Acetonitrile.

    • Incompatible: Do not mix with strong Oxidizers (e.g., Nitric acid, Peroxides) as organic amines can form explosive N-oxides or nitrosamines.

  • Collection: Pour into a dedicated "Organic Solvents" waste carboy (HDPE or Glass).

    • Halogenated vs. Non-Halogenated: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream. If in DMSO/Methanol, use the Non-Halogenated stream.

  • Labeling:

    • Constituents: List the solvent (e.g., "Methanol 99%") AND the solute ("Trace N,N-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine <1%").

  • Disposal Path: Fuel Blending or Incineration.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (see Section B).

  • Defacing: Cross out the original label using a bold marker.

  • Discard: Place the dry, rinsed container in standard lab trash (glass or plastic recycling depending on facility rules).

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical decision-making process for segregating this specific chemical waste.

WasteDisposal Start Waste Generation: N,N-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinsates) StateCheck->LiquidPath Liquid SolidBin Container: Solid Hazardous Waste Label: Toxic/Irritant SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo No Halogens HaloBin Container: Halogenated Organic Waste Halo->HaloBin NonHaloBin Container: Non-Halogenated Organic Waste NonHalo->NonHaloBin Final Final Disposal: High-Temp Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Caption: Decision tree for segregating N,N-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine waste streams.

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.

  • Evacuate & Assess:

    • Small Spill (<5g or <10mL): Proceed with cleanup if trained.

    • Large Spill: Evacuate area, alert EHS.

  • PPE Up: Don double gloves, goggles, and N95 mask.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum if available.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with 10% Bleach solution followed by water. This helps degrade the heterocyclic ring system.

    • Note: Do not mix bleach directly with the concentrated chemical if it is in an ammonia-rich solution; use water/detergent first.

  • Disposal: Collect all cleanup materials into the Solid Hazardous Waste stream.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 261591, 7H-Pyrrolo[2,3-d]pyrimidine. Retrieved February 26, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment and Safe Handling of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-

This guide provides an essential framework for the safe handling and disposal of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, a potent, biologically active compound. As a member of the pyrrolopyrimidine class, whic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential framework for the safe handling and disposal of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, a potent, biologically active compound. As a member of the pyrrolopyrimidine class, which includes kinase inhibitors and other targeted therapeutics, this molecule and its analogs must be handled with the highest degree of caution to mitigate occupational exposure.[1][2][3][4] This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to ensure a culture of safety and experimental integrity within your laboratory.

Hazard Identification and Precautionary Principle

While a specific Safety Data Sheet (SDS) for the N,N-dimethyl derivative is not universally available, a comprehensive risk assessment can be constructed from its parent compound, 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (also known as 7-Deazaadenine), and related structures. The parent amine is classified as acutely toxic.[5] Therefore, we must apply the precautionary principle, treating the N,N-dimethyl derivative with, at minimum, the same level of vigilance.

The primary routes of occupational exposure are inhalation of aerosolized powder, dermal absorption, and accidental ingestion.[6] Given its likely biological activity, chronic low-level exposure may pose significant health risks.

Table 1: GHS Hazard Classification for Parent Compound (7H-Pyrrolo[2,3-d]pyrimidin-4-amine)

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[5] Danger
Skin Irritation Category 2 H315: Causes skin irritation Warning

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

This data is for the parent amine and should be considered the minimum hazard profile for the N,N-dimethyl derivative.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a hazardous substance. Its effectiveness is predicated on the prior implementation of robust engineering controls designed to contain the material at its source.

  • Primary Containment: All handling of the solid compound, especially weighing and initial solubilization, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[6] For high-potency applications or when handling larger quantities, a compounding aseptic containment isolator (CACI) or glovebox provides superior operator protection by creating a physical barrier.[7][8]

  • Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area to prevent cross-contamination. This area should contain a dedicated set of equipment (e.g., balances, vortexers) if possible.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection and proper use of PPE are critical for minimizing exposure. A "head-to-toe" approach is necessary.

  • Hand Protection: A double-gloving technique is mandatory.[6]

    • Inner Gloves: Wear one pair of nitrile gloves, ensuring the cuffs are tucked underneath the sleeves of the lab gown.

    • Outer Gloves: Wear a second pair of chemotherapy-rated nitrile gloves over the first pair and the gown's cuffs. This allows for the safe removal of the outer, contaminated layer immediately after handling the compound, without breaking containment.

    • Rationale: This dual-barrier system protects against undetected pinholes and minimizes the risk of contamination during de-gowning. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.

  • Body Protection:

    • A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[6] It must have long sleeves with tight-fitting knit or elastic cuffs.

    • Rationale: Standard cotton lab coats are permeable and can absorb spills, holding the hazardous material against the skin. A disposable, impermeable gown ensures contaminants are contained and can be disposed of properly after the procedure.

  • Eye and Face Protection:

    • Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum.[9]

    • When there is any risk of splashing or aerosol generation (e.g., during solubilization or spill cleanup), a full-face shield must be worn over the safety glasses.

    • Rationale: This protects the sensitive mucous membranes of the eyes and face from both direct splashes and settling aerosols.

  • Respiratory Protection:

    • If handling the powder outside of a certified fume hood or BSC (a practice that is strongly discouraged), a NIOSH-approved N95 or higher-level respirator is required.[6]

    • Rationale: Fine powders can easily become aerosolized. A respirator is essential to prevent inhalation, a primary route of exposure for potent compounds.

Operational Plan: Step-by-Step Weighing and Solubilization Protocol

This protocol provides a self-validating workflow for a common laboratory task, integrating engineering controls and PPE to ensure operator safety.

  • Preparation:

    • Don all required PPE as described in Section 3 (inner gloves, gown, outer gloves, safety glasses).

    • Prepare the work surface inside the chemical fume hood by lining it with a disposable, plastic-backed absorbent mat.[6][10]

    • Gather all necessary equipment: the chemical container, spatulas, weigh paper or boat, microcentrifuge tubes, solvent, and pipettes.

    • Place a sharps container and a designated hazardous waste bag inside the fume hood.

  • Weighing:

    • Carefully open the container of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl- inside the fume hood, pointing the opening away from you.

    • Using a clean spatula, carefully transfer the approximate amount of powder to the weigh boat on the balance. Minimize any puffing of the powder.

    • Once the desired weight is obtained, securely close the primary chemical container.

  • Solubilization:

    • Carefully transfer the weighed powder into the appropriate vial or tube for dissolution.

    • Slowly add the desired volume of solvent (e.g., DMSO) to the vial, avoiding splashing.

    • Cap the vial securely and vortex to dissolve. Keep the vial within the fume hood.

  • Cleanup and Decontamination:

    • Dispose of the contaminated weigh boat, spatula tip, and any wipes directly into the hazardous waste bag inside the fume hood.

    • Wipe down the work surface, balance, and any equipment used with an appropriate deactivating solution (e.g., 70% isopropanol), followed by sterile water.

    • Place all contaminated cleaning materials into the waste bag.

  • Doffing PPE and Disposal:

    • While still in the designated area, remove the outer pair of gloves and dispose of them in the hazardous waste bag.

    • Remove the disposable gown by rolling it inward and dispose of it.

    • Exit the designated area.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[10]

Safe Handling Workflow Diagram

The following diagram illustrates the critical workflow for handling potent compounds like 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase cluster_exit 4. Exit & Final Steps A Don Full PPE (Double Gloves, Gown, Eye Protection) B Prepare Fume Hood (Line with Absorbent Mat) A->B C Stage Equipment & Waste Bags B->C D Weigh Solid Compound C->D Begin Handling E Transfer to Vial D->E F Add Solvent & Dissolve E->F G Dispose of Contaminated Consumables in Hazardous Waste Bag F->G Complete Handling H Decontaminate Surfaces & Equipment G->H I Seal Hazardous Waste Bag H->I J Doff Outer Gloves & Gown I->J Prepare to Exit K Exit Designated Area J->K L Doff Inner Gloves K->L M Wash Hands Thoroughly L->M

Caption: Workflow for safe handling of potent chemical compounds.

Spill and Disposal Management

  • Spill Response:

    • A cytotoxic spill kit must be readily accessible.[10]

    • For small spills (<5 mL or 5 g), gently cover the spill with absorbent pads from the kit. Do not generate dust.[6]

    • For larger spills, restrict access to the area, and if powder is involved, cover with damp cloths to prevent aerosolization.[6] Trained personnel wearing appropriate PPE, including respiratory protection, should manage the cleanup.

  • Waste Disposal:

    • All materials contaminated with 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-, including PPE, absorbent pads, and empty vials, must be disposed of as hazardous chemical waste.[6][7]

    • Waste should be collected in clearly labeled, leak-proof containers.[10]

    • Follow all institutional and local regulations for hazardous waste disposal, which typically involves incineration.[6]

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Risks and Safety Measures for Cytotoxic Compounding | Ecolab. (2025, March 19). Ecolab. Retrieved February 26, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators - BioSafe Tech by QUALIA. (2025, January 26). BioSafe Tech. Retrieved February 26, 2026, from [Link]

  • Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety. (n.d.). California Institute of Technology. Retrieved February 26, 2026, from [Link]

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers. (2024, February 9). Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015, November 15). PubMed. Retrieved February 26, 2026, from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (n.d.). Centers for Disease Control and Prevention. Retrieved February 26, 2026, from [Link]

  • NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. (2025, January 9). AIHA. Retrieved February 26, 2026, from [Link]

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine - [P0465]. (n.d.). Synthonix. Retrieved February 26, 2026, from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024, November 15). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

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7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-
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